1-Isocyanonaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-isocyanonaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSLGONLAYNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173578 | |
| Record name | Naphthalene, 1-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-04-9 | |
| Record name | 1-Isocyanonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-isocyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solvatochromic Behavior of 1-Isocyanonaphthalene Derivatives in Polar Solvents: A Mechanistic and Practical Guide
Executive Summary
The development of environment-sensitive fluorophores is a critical pillar in modern analytical chemistry, biophysics, and drug development. Among these, 1-isocyanonaphthalene derivatives—most notably 1-isocyano-5-aminonaphthalene (ICAN) —have emerged as highly versatile push-pull dyes. This whitepaper provides an in-depth technical analysis of the solvatochromic behavior of ICAN in polar solvents. By synthesizing mechanistic photophysics, empirical data, and self-validating experimental protocols, this guide serves as an authoritative resource for researchers utilizing intramolecular charge-transfer (ICT) dyes for microenvironment probing and chemical sensing.
Introduction to the Push-Pull Architecture
1-Isocyano-5-aminonaphthalene (ICAN) is a substituted naphthalene bearing an electron-withdrawing isocyano (–N≡C) group and an electron-donating amino (–NH2) group in a 1,5-relationship[1]. This specific geometric arrangement across the conjugated naphthalene
Unlike symmetrically substituted analogs such as 1,5-diisocyanonaphthalene (DIN) or 1,5-diaminonaphthalene (DAN), which exhibit minimal solvent-dependent emission[2], the asymmetric push-pull nature of ICAN gives it a pronounced intramolecular charge-transfer (ICT) character[3]. This ICT state is the fundamental driver of its remarkable positive solvatochromism, allowing its fluorescence emission to shift across a >100 nm range depending on the polarity of the surrounding medium[4][5].
Mechanistic Principles of Solvatochromism
Intramolecular Charge Transfer (ICT) and Dipole Moment Expansion
The solvatochromic behavior of ICAN is governed by the drastic change in its dipole moment upon photon absorption. In the electronic ground state (
Solvent Relaxation and the Lippert-Mataga Relationship
In non-polar solvents (e.g., hexane), the solvent molecules cannot reorient to stabilize this massive dipole, resulting in high-energy (blue) emission. However, in polar solvents, the solvent molecules rapidly reorganize their own dipoles around the excited fluorophore—a process known as solvent relaxation . This reorganization lowers the energy of the
The causality of this shift is mathematically validated by the Lippert-Mataga equation , which correlates the Stokes shift (
Non-Radiative Decay in Protic Solvents
While polar aprotic solvents (e.g., acetonitrile) yield high fluorescence quantum yields, highly polar protic solvents (e.g., water) induce a different phenomenon. Strong hydrogen bonding between water molecules and the –NH2/–NC groups provides efficient vibrational coupling to the solvent bath. This facilitates non-radiative decay pathways (internal conversion), drastically reducing the quantum yield (
Fig 1. Jablonski diagram illustrating the solvent relaxation process and ICT state stabilization.
Photophysical Profile and Solvent Effects
To provide a clear comparative baseline, the quantitative photophysical parameters of ICAN across a gradient of solvent polarities are summarized below. The data highlights the relative stability of the absorption maximum (
| Solvent | Dielectric Constant ( | Absorbance Max ( | Emission Max ( | Stokes Shift (cm | Quantum Yield ( | Visual Color |
| Hexane | 1.89 | ~338 | 409 | ~5,130 | High | Deep Blue |
| 1,4-Dioxane | 2.21 | ~340 | 430 | ~6,150 | 0.95 | Blue |
| THF | 7.58 | ~342 | 464 | ~7,680 | High | Cyan |
| Acetonitrile | 35.90 | ~345 | 480 | ~8,150 | ~0.89 | Green |
| Water | 80.10 | ~347 | 513 | ~9,320 | 0.04 | Yellow-Green |
Table 1: Solvatochromic properties of 1-isocyano-5-aminonaphthalene (ICAN). Data synthesized from empirical spectroscopic studies[4][5].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in checks to prevent artifactual data.
Protocol 1: Synthesis of ICAN via Hofmann Carbylamine Reaction
ICAN is prepared by converting one amino group of 1,5-diaminonaphthalene into an isocyanide via in situ generated dichlorocarbene[1].
-
Reaction Setup: Dissolve 1,5-diaminonaphthalene (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and 50% w/v aqueous NaOH.
-
Catalysis: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to facilitate the transfer of hydroxide ions into the organic phase.
-
Carbene Generation: Dropwise add chloroform (CHCl
) while maintaining the reaction at 0–5 °C. Causality: Chloroform reacts with the base to form highly reactive dichlorocarbene, which selectively attacks the primary amine. -
Kinetic Control: Monitor strictly via TLC. Quench the reaction early to maximize the mono-isocyanide (ICAN) yield and suppress over-reaction to 1,5-diisocyanonaphthalene (DIN).
-
Purification: Extract the organic layer, dry over Na
SO , and purify via silica gel column chromatography to isolate the yellow-orange ICAN solid.
Protocol 2: Solvatochromic Fluorescence Characterization
-
Stock Preparation: Prepare a 1.0 mM stock solution of ICAN in a highly volatile, non-polar solvent (e.g., spectroscopic grade DCM).
-
Aliquoting & Drying: Aliquot the stock into a series of quartz cuvettes and evaporate the solvent under a gentle N
stream. Causality: This guarantees an identical molar quantity of dye in every sample without residual stock solvent altering the final dielectric constant. -
Reconstitution: Reconstitute the dried films in 3.0 mL of the target solvents (e.g., hexane, THF, water) to achieve a 10 µM working concentration.
-
Absorption Profiling: Record UV-Vis absorption spectra to identify the precise Franck-Condon excitation maximum (
) for each specific solvent. -
Emission Profiling: Excite the samples at their respective
and record the steady-state fluorescence emission spectra ( ). -
Self-Validation (Critical): Record the excitation spectrum by monitoring emission at the newly found
. Validation: The excitation spectrum must perfectly overlay with the absorption spectrum. Any deviation indicates ground-state aggregation, impurities, or degradation[4][6].
Fig 2. Self-validating experimental workflow for solvatochromic fluorescence characterization.
Advanced Applications in Drug Development & Sensing
The extreme sensitivity of ICAN to its microenvironment has driven its adoption in several advanced biochemical applications:
-
Biolabeling via Click Chemistry: By modifying the amino group with an acryloyl moiety, researchers have developed reactive solvatochromic dyes (e.g., ACAIN). The acryl group undergoes rapid thiol-ene click reactions with cysteine residues on proteins (like BSA). Because the dye moves from a highly polar aqueous environment into the hydrophobic protein pocket upon binding, a massive "turn-on" fluorescence enhancement and blue-shift occurs, allowing real-time monitoring of protein conformational changes[9].
-
Aromatic
-Complexation Probes: In aromatic solvents (benzene, toluene, xylenes), ICAN and its derivatives form donor-acceptor -complexes. This specific edge-to-face or face-to-face stacking alters the emission profile uniquely based on the electron density of the solvent, allowing these dyes to act as fingerprinting sensors for aromatic hydrocarbons[2][10]. -
Antifungal Mechanism Probing: ICAN and N-alkylated analogues exhibit potent antifungal activity against Candida species. Their inherent solvatochromism allows researchers to use fluorescence microscopy to track the drug's localization within the fungal cell, differentiating between accumulation in polar cytosolic regions versus lipophilic membrane structures[1].
References
- 1-Isocyano-5-aminonaphthalene - Wikipedia Source: Wikipedia URL
- Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives Source: PMC / NIH URL
- WO2014184762A1 - Novel isocyanonaphthalene based fluorophores Source: Google Patents URL
- New Blue Light-Emitting Isocyanobiphenyl Based Fluorophores: Their solvatochromic and biolabeling properties Source: CORE URL
- Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene Source: MDPI URL
- Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene Source: MDPI URL
- An acrylated isocyanonaphthalene based solvatochromic click reagent: Optical and biolabeling properties Source: MTA URL
- Effect of the Substitution Position on the Electronic and Solvatochromic Properties of Isocyanoaminonaphthalene (ICAN)
Sources
- 1. 1-Isocyano-5-aminonaphthalene - Wikipedia [en.wikipedia.org]
- 2. Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Isocyano-5-aminonaphthalene - Wikipedia [en.wikipedia.org]
- 4. WO2014184762A1 - Novel isocyanonaphthalene based fluorophores - Google Patents [patents.google.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
FTIR spectral analysis of isocyanide group in 1-isocyanonaphthalene
The following technical guide details the FTIR spectral analysis of 1-isocyanonaphthalene. It deviates from standard templates to prioritize the specific analytical challenges of aromatic isocyanides—namely, their unique electronic structure, intense odor profiles, and specific vibrational modes.
Target Analyte: 1-Isocyanonaphthalene (Naphthalen-1-yl isocyanide) Functional Group Focus: Isocyanide (–N≡C) Methodology: Fourier Transform Infrared Spectroscopy (FTIR)[1][2][3][4][5][6][7][8]
Executive Summary
For researchers in coordination chemistry and drug development, 1-isocyanonaphthalene represents a unique solvatochromic probe and a rigid ligand scaffold. However, its characterization is frequently complicated by the instability of the isocyanide group and its spectral overlap with similar functionalities like nitriles or azides.
This guide provides a definitive protocol for identifying the 1-isocyanonaphthalene signature. Unlike nitriles, the isocyanide group exhibits a strong, diagnostic dipole change resulting in a high-intensity peak in the 2110–2140 cm⁻¹ region. This document outlines the theoretical basis for this assignment, a self-validating experimental protocol, and a purity verification workflow.
Theoretical Framework: The Physics of the –N≡C Bond
To interpret the spectrum accurately, one must understand the vibrational physics distinguishing the isocyanide group from its isomer, the nitrile.
The Dipole Driver
The isocyanide functionality (–N≡C) is isoelectronic with carbon monoxide (CO). It exists as a resonance hybrid between a zwitterionic form and a carbene-like form:
-
Vibrational Consequence: This resonance creates a massive change in dipole moment during the stretching vibration. Consequently, the –N≡C stretch is exceptionally strong in IR spectroscopy, often 2–3x more intense than the corresponding nitrile (–C≡N) stretch.
-
Frequency Shift: While aliphatic isocyanides typically absorb near 2140–2165 cm⁻¹, the conjugation with the naphthalene ring in 1-isocyanonaphthalene lowers the bond order slightly via
-backbonding from the aromatic system, shifting the peak to lower wavenumbers (~2125 cm⁻¹ ).
Spectral Fingerprint Data
The following table summarizes the critical diagnostic bands required to validate the structure of 1-isocyanonaphthalene.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| –N≡C Stretch | 2115 – 2135 | Strong/Sharp | Primary Diagnostic. Distinctly lower than Nitrile (~2230 cm⁻¹).[1] |
| C–H Stretch (Aromatic) | 3030 – 3080 | Weak | Characteristic of the naphthalene backbone. |
| C=C Ring Stretch | 1580 – 1600 | Medium | Naphthalene skeletal vibrations. |
| C–H Out-of-Plane | 770 – 800 | Strong | Indicative of 1-substituted naphthalene (alpha position).[1] |
Experimental Protocol: The "Odor Containment" Workflow
Isocyanides are notorious for their vile, pervasive odor (often described as "Godzilla's gym sock"). Standard open-bench preparation is unacceptable. The following protocol ensures data integrity and laboratory safety.
Sample Preparation (ATR Method)
-
Why ATR? Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize sample handling time and preventing the volatile isocyanide from escaping or hydrolyzing in moist air.
Step-by-Step:
-
Ventilation: Ensure the FTIR instrument is purged with dry nitrogen. If possible, use a portable ATR module inside a fume hood.
-
Background: Collect a background spectrum (32 scans) of the clean diamond/ZnSe crystal.
-
Loading: Apply < 2 mg of solid 1-isocyanonaphthalene to the crystal center.
-
Containment: Immediately lower the pressure anvil. Crucial: If the anvil does not seal the sample area, cover the sample with a small piece of aluminum foil before lowering the clamp to reduce sublimation/odor release.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Decontamination: Do not simply wipe with ethanol.[1] Treat the crystal with a dilute acidic solution (10% HCl in methanol) to hydrolyze residual isocyanide to the odorless amine/formamide before final cleaning.
Purity Validation & Troubleshooting
The synthesis of 1-isocyanonaphthalene typically involves the dehydration of N-naphthalen-1-ylformamide using POCl₃.[1] Therefore, the most common impurities are the unreacted formamide or the hydrolyzed amine.
The "Silent Region" Check
A pure isocyanide spectrum should be "silent" in the carbonyl region.
-
Contamination Flag: Appearance of a band at 1650–1690 cm⁻¹ indicates unreacted formamide (C=O stretch).
-
Hydrolysis Flag: Appearance of broad bands at 3300–3400 cm⁻¹ indicates hydrolysis back to 1-naphthylamine (N–H stretch).[1]
Visualization: Purity Logic Flow
The following diagram illustrates the decision logic for validating the sample purity based on spectral features.
Figure 1: Logic flow for validating 1-isocyanonaphthalene purity via FTIR spectral markers.
Advanced Analysis: Solvatochromism & Coordination
For researchers using 1-isocyanonaphthalene as a probe, be aware of environmental shifts.[1]
-
Solvent Effects: In polar aprotic solvents (like DMSO), the –N≡C peak may shift to lower frequencies (red shift) compared to non-polar solvents (like Hexane). This is due to the stabilization of the zwitterionic resonance structure.
-
Metal Coordination: Upon binding to a metal center (e.g., in drug-metal interaction studies), the –N≡C frequency shifts significantly.
-
Upward Shift (Blue Shift): Indicates
-donation from the carbon lone pair to the metal (anti-bonding orbital character increases). -
Downward Shift (Red Shift): Indicates strong
-backbonding from the metal to the isocyanide orbital.
-
References
-
NIST Chemistry WebBook. Naphthalene, 1-isocyano- Spectra Data.[1] National Institute of Standards and Technology. [1]
-
Smolecule. Isopropyl isocyanide IR spectrum comparison other isocyanides. (Provides comparative data for isocyanide stretching frequencies in various environments).
-
National Institutes of Health (PMC). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations. (Mechanistic explanation of isocyanide frequency shifts).
-
CDC/NIOSH. Isocyanates: Health and Safety Information.[1] (Safety protocols for handling isocyanate/isocyanide class compounds). [1]
-
PubChem. 1-Isocyanonaphthalene Compound Summary. National Library of Medicine. [1]
Sources
- 1. Naphthalene, 1-isocyano- | C11H7N | CID 16122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2014184762A1 - Novel isocyanonaphthalene based fluorophores - Google Patents [patents.google.com]
1-Isocyanonaphthalene (CAS 1984-04-9): Comprehensive Chemical Identifiers, Synthesis Protocols, and Advanced Applications
Executive Summary
In the landscape of modern synthetic and materials chemistry, 1-Isocyanonaphthalene (commonly referred to as 1-naphthyl isocyanide) serves as a highly versatile molecular building block. Characterized by the unique electronic properties of its terminal isocyanide group, this compound exhibits a dual nucleophilic and electrophilic nature. This technical guide provides an in-depth analysis of its chemical identifiers, details a self-validating synthesis protocol via formamide dehydration, and explores its advanced applications in multicomponent reactions (MCRs) and asymmetric polymerization.
Chemical Identity & Physical Properties
Accurate chemical identification is the foundation of reproducible research. The following table summarizes the core identifiers and computed properties of 1-isocyanonaphthalene[1].
| Property / Identifier | Value |
| IUPAC Name | 1-isocyanonaphthalene |
| Common Synonyms | 1-Naphthyl isocyanide; |
| CAS Registry Number | 1984-04-9 |
| Molecular Formula | C₁₁H₇N |
| Molecular Weight | 153.18 g/mol |
| Canonical SMILES | [C-]#[N+]c1cccc2ccccc12 |
| InChIKey | PTCSLGONLAYNQB-UHFFFAOYSA-N |
| European Community (EC) Number | 177-081-5 |
Mechanistic Insights: The Isocyanide Functional Group
The reactivity of 1-isocyanonaphthalene is governed by the resonance hybrid of the isocyanide functional group: R-N⁺≡C⁻ ↔ R-N=C:. The terminal carbon exists in a divalent C(II) state with a lone pair, making it highly susceptible to
When attached to the 1-position of a naphthalene ring, the isocyanide group benefits from extended
Experimental Protocol: Synthesis via Formamide Dehydration
While classical Hofmann carbylamine reactions can yield isocyanides, the dehydration of N-(1-naphthyl)formamide using phosphorus oxychloride (POCl₃) offers superior yields and higher purity[2][4].
Step-by-Step Dehydration Methodology
This protocol is designed as a self-validating system, incorporating in-process controls to ensure product integrity.
-
Preparation & Solvation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of N-(1-naphthyl)formamide in anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Add 3.0 to 5.0 equivalents of anhydrous triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Causality: The tertiary amine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl generated during the reaction, and it facilitates the elimination step of the intermediate dichlorophosphite ester to form the carbon-nitrogen triple bond[3].
-
-
Controlled Dehydration: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of POCl₃.
-
Causality: The dehydration mechanism is highly exothermic. Strict temperature control at 0 °C is mandatory to prevent the rapid thermal decomposition or undesired polymerization of the highly sensitive isocyanide product[4].
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 40 minutes, then allow it to warm to room temperature for 1 hour. Validate the reaction progression via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent until the formamide starting material is completely consumed.
-
Quenching & Workup: Carefully quench the reaction by pouring the mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: Immediate neutralization of excess POCl₃ and acidic byproducts is critical. Acidic environments will rapidly catalyze the hydration of the newly formed isocyanide back into the starting formamide.
-
-
Purification: Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate pure 1-isocyanonaphthalene.
Workflow for the synthesis of 1-Isocyanonaphthalene via formamide dehydration.
Advanced Applications
Multicomponent Reactions (MCRs)
1-Isocyanonaphthalene is a privileged substrate in Passerini 3-component and Ugi 4-component reactions. When reacted with aldehydes and carboxylic acids (and amines in the case of Ugi), the isocyanide undergoes an
Asymmetric Polymerization in Chiral Liquid Crystals
A cutting-edge application of 1-isocyanonaphthalene lies in materials science. Polymerization of the achiral 1-naphthyl isocyanide monomer using an achiral Ni(II) catalyst within a Chiral Liquid Crystal (CLC) medium yields optically active poly(1-naphthyl isocyanide)[3]. The CLC matrix acts as a "one-handed chiral organized matrix," physically transferring structural chirality to the propagating polymer backbone. The steric bulk of the 1-naphthyl group locks the polymer into a stable, one-handed helical atropisomer, which is highly valuable for chiral recognition and advanced optical materials[4].
Key synthetic applications and reaction pathways of 1-Isocyanonaphthalene.
Safety and Handling
Like many low-molecular-weight isocyanides, 1-isocyanonaphthalene possesses a penetrating, foul odor and exhibits significant toxicity. According to GHS classifications, it is toxic if swallowed (H301), toxic in contact with skin (H311), and toxic if inhaled (H331)[1]. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Isocyanide waste should be treated with a dilute solution of bleach (sodium hypochlorite) prior to disposal to oxidize the isocyanide to the less toxic and odorless isocyanate.
References
-
PubChem (NIH). "Naphthalene, 1-isocyano- | C11H7N | CID 16122". National Center for Biotechnology Information. 1
-
BenchChem. "2-Naphthyl isocyanide | 10124-78-4 | Benchchem". BenchChem Technical Support Team. 2
-
Iseki, T., Kawabata, K., Kawashima, H., Goto, H. "Catalysis direction selective asymmetric polymerization in chiral liquid crystal medium". Polymer, 55(1), 66-72 (2014). 3
-
MDPI. "Immobilized Sulfuric Acid on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of Novel α-Acyloxycarboxamides in Aqueous Media". Molecules. 5
-
Goto, H., et al. "Structural chirality of cholesteric liquid crystal produces atropisomerism: chiroptical polyisocyanides from achiral monomer". National Institute of Informatics. 4
Sources
Electronic Absorption Spectra of Naphthyl Isocyanides: A Technical Guide
Topic: Electronic Absorption Spectra of Naphthyl Isocyanides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Naphthyl isocyanides (isonitriles) represent a unique class of chromophores where the electron-withdrawing yet carbenoid isocyano group (
Fundamental Electronic Structure & Chromophore Physics
To interpret the absorption spectra of naphthyl isocyanides, one must first understand the interaction between the naphthalene core and the isocyano substituent.
The Naphthalene Baseline
The electronic spectrum of unsubstituted naphthalene consists of three primary singlet-singlet transitions derived from the
-
-band (
): Weak, forbidden transition (~312 nm, ). Long-axis polarized. -
-band (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ): Moderate intensity (~286 nm, ). Short-axis polarized. -
-band (
): Intense, allowed transition (~220 nm, ).
The Isocyanide Perturbation
The isocyano group (
-
Inductive Effect: The
center exerts a strong electron-withdrawing inductive effect ( ), stabilizing the ground state. -
Resonance Effect: The terminal carbon possesses a lone pair with significant
-character, allowing for distinct charge-transfer (CT) interactions, particularly in "push-pull" systems where an electron donor (e.g., , ) is present on the naphthalene ring.
Isocyanide vs. Nitrile
While naphthonitriles typically show structured absorption bands similar to naphthalene (but red-shifted), naphthyl isocyanides often exhibit broader bands with larger solvatochromic shifts due to the larger dipole moment of the functional group and its ability to stabilize charge-separated excited states.
Experimental Framework
Synthesis of Naphthyl Isocyanides
The most reliable route for high-purity naphthyl isocyanides for spectroscopic study is the dehydration of formanilides.
Protocol:
-
Formylation: React 1- or 2-aminonaphthalene with formic acid/acetic anhydride to yield the
-formyl derivative. -
Dehydration: Treat the formamide with phosphorus oxychloride (
) and triethylamine ( ) in dichloromethane (DCM) at 0°C. -
Purification: Flash chromatography on basic alumina (silica can cause hydrolysis) is critical to remove trace amine impurities which fluorescence strongly.
UV-Vis Acquisition Protocol
To ensure data integrity (E-E-A-T), follow this self-validating protocol:
-
Solvent Selection: Use spectroscopic grade solvents (MeCN, DCM, MeOH, Hexane). Avoid acidic solvents which catalyze hydrolysis to the formamide.
-
Concentration: Prepare stock solutions at
M and dilute to M. Absorbance ( ) should be kept between 0.2 and 0.8 to maintain linearity (Beer-Lambert Law). -
Blank Correction: Use a matched quartz cuvette with pure solvent.
-
Validation: Check for the absence of the "amine band" (often blue-shifted) to confirm sample stability.
Spectral Analysis & Data
Absorption Characteristics
The introduction of the isocyano group at the 1- or 2-position causes a bathochromic (red) shift of the naphthalene bands.
-
1-Naphthyl Isocyanide: The steric interaction with the peri-hydrogen (H8) can cause slight twisting, reducing conjugation efficiency compared to the 2-isomer, but the electronic effect dominates, merging the
and bands. -
2-Naphthyl Isocyanide: Exhibits a more resolved vibronic structure due to the linear conjugation path.
Push-Pull Derivatives (High-Value Targets)
The most scientifically significant spectra come from donor-acceptor substituted naphthalenes, such as 1-amino-5-isocyanonaphthalene (ICAN) and 1-hydroxy-5-isocyanonaphthalene (ICOL) . These molecules exhibit Internal Charge Transfer (ICT) bands that are highly sensitive to solvent polarity.[1][2]
Table 1: Comparative Spectral Data of Naphthyl Isocyanide Derivatives
| Compound | Solvent | Stokes Shift ( | Remarks | |||
| 1-Naphthyl Isocyanide | Hexane | ~295 | ~8,500 | - | - | |
| 2-Naphthyl Isocyanide | Hexane | ~290 | ~9,200 | - | - | Structured band |
| 1,5-ICAN (Amino-Isocyano) | Hexane | 340 | 6,000 | 405 | ~4,700 | ICT character |
| 1,5-ICAN | MeOH | 345 | 5,800 | 464 | ~7,500 | Strong Solvatochromism |
| 1,5-ICOL (Hydroxy-Isocyano) | DMSO | 355 | 6,500 | 550 | >9,000 | Dual emission (ESPT) |
Data synthesized from representative literature values for comparative analysis.
Solvatochromism & Charge Transfer
In push-pull systems (e.g., 1,5-ICAN), the absorption band corresponding to the ICT transition shows a positive solvatochromism (red shift with increasing polarity), though less pronounced than the emission spectrum. This indicates a highly polar excited state (
Visualization of Mechanisms
Synthesis & Excitation Workflow
The following diagram outlines the synthesis of the probe and the photophysical pathway upon UV excitation.
Figure 1: Synthetic route to naphthyl isocyanides and the subsequent photophysical event leading to solvatochromic emission.
Resonance Structures
The isocyanide group's resonance contributes to the spectral shift.
Applications in Research & Drug Development
Solvatochromic Probes
Due to the sensitivity of the ICT band, naphthyl isocyanides like 1,5-ICAN are used to map micro-environmental polarity in biological systems (e.g., micelle interfaces, protein binding pockets). The shift in
Metal Coordination Indicators
The isocyano carbon is a strong
Drug Discovery (Ugi Reaction)
In drug development, naphthyl isocyanides are key synthons in the Ugi multicomponent reaction to generate peptidomimetics. The UV spectrum is used to monitor the consumption of the isocyanide (disappearance of the ~290-340 nm band) and the formation of the amide product.
Theoretical Underpinnings (MO Theory)
Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal that the HOMO of naphthyl isocyanides is located primarily on the naphthalene ring, while the LUMO has significant contribution from the isocyano group anti-bonding orbitals.
-
Transition: The lowest energy transition is predominantly HOMO
LUMO ( ). -
Dipole Moment: The ground state dipole is roughly 3-4 D, while the excited state dipole can exceed 10 D in push-pull derivatives, explaining the strong solvatochromism.
References
-
Nagy, M., et al. (2019). "Effect of the Substitution Position on the Electronic and Solvatochromic Properties of Isocyanoaminonaphthalene (ICAN) Fluorophores." Molecules. Link
-
Racz, D., et al. (2022). "Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties." International Journal of Molecular Sciences. Link
-
PubChem. "1-Naphthyl isocyanide Compound Summary." National Library of Medicine. Link
-
Mamlouk, H., et al. (2023). "Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene." International Journal of Molecular Sciences. Link
-
OMLC. "Naphthalene Absorption and Fluorescence Spectra." Oregon Medical Laser Center. Link
Sources
In-Depth Technical Guide: Basic Photophysical Characterization of 1-Isocyanonaphthalene
Executive Summary & Chemical Context
1-Isocyanonaphthalene (also known as 1-naphthyl isocyanide) is a highly versatile aromatic building block. While traditionally recognized for its role in multicomponent reactions (MCRs) and as a ligand in transition metal coordination chemistry, its photophysical properties are of critical importance to modern materials science. It serves as the foundational monomer for chiroptical poly(1-naphthyl isocyanide) atropisomers[1] and acts as the structural precursor to advanced, environment-sensitive push-pull fluorophores such as 1-isocyano-5-aminonaphthalene (ICAN)[2].
As a Senior Application Scientist, I approach the photophysical characterization of 1-isocyanonaphthalene not merely as a data-collection exercise, but as a rigorous, self-validating system. Understanding the baseline photophysics of the unsubstituted molecule is essential for researchers designing novel fluorescent probes or tracking photochemical reaction kinetics[3].
Structural Causality & Electronic Perturbation
To characterize 1-isocyanonaphthalene, one must first understand the causality behind its electronic transitions. The isocyano group (–N≡C) is unique; it features a linear, sp-hybridized nitrogen with a formal positive charge and a terminal carbon with a formal negative charge.
-
Absorption Causality: The isocyano moiety exerts both a strong inductive electron-withdrawing effect and a π-accepting capability. When conjugated to the 1-position of the naphthalene core, it perturbs the native π-system. This electronic perturbation lowers the energy of the π* lowest unoccupied molecular orbital (LUMO), effectively red-shifting the primary absorption bands compared to unsubstituted naphthalene, resulting in characteristic peaks around 220 nm, 275 nm, and a longer wavelength shoulder near 312 nm[4].
-
Emission & Quenching Causality: The presence of the isocyano group introduces low-lying n-π* transition states due to the non-bonding electrons on the terminal carbon. According to El-Sayed's rules, transitions between states of different orbital types (e.g., ¹(π-π) to ³(n-π)) facilitate rapid Intersystem Crossing (ISC). Consequently, the singlet excited state (S₁) of 1-isocyanonaphthalene is heavily quenched by non-radiative ISC to the triplet manifold (T₁), resulting in a low baseline fluorescence quantum yield[3].
-
The "Push-Pull" Rescue: This quenching is bypassed in derivatives like ICAN, where the addition of an electron-donating amine group at the 5-position creates a dominant Intramolecular Charge Transfer (ICT) state that outcompetes ISC, yielding intense, solvatochromic fluorescence[2].
Experimental Workflows: A Self-Validating System
Every step in the photophysical characterization must be designed to internally verify its own accuracy. Below are the standard operating procedures for profiling 1-isocyanonaphthalene.
Protocol 1: UV-Vis Absorption & Solvatochromism
-
Solvent Matrix Preparation: Prepare spectroscopic-grade solvents spanning a polarity gradient (e.g., cyclohexane, dichloromethane, and acetonitrile).
-
Sample Preparation: Dissolve 1-isocyanonaphthalene to achieve a concentration gradient of
to M. -
Measurement: Scan from 200 nm to 500 nm using a dual-beam spectrophotometer.
-
Self-Validation Checkpoint: Calculate the molar absorptivity (
) at each concentration. If deviates across the concentration gradient, intermolecular aggregation (e.g., ground-state dimerization) is occurring. The protocol is validated only when remains strictly constant, confirming the isolation of monomeric species.
Protocol 2: Steady-State Fluorescence & Quantum Yield ( )
-
Excitation Selection: Set the excitation wavelength (
) to the lowest energy absorption maximum (~312 nm) to minimize inner-filter effects and prevent the excitation of higher singlet states. -
Emission Scan: Record the emission spectrum from 330 nm to 600 nm.
-
Comparative Quantum Yield: Measure against a known standard (e.g., Quinine sulfate in 0.1 M H₂SO₄,
= 0.54).
-
Self-Validation Checkpoint: Plot the integrated fluorescence intensity against absorbance for five different optical densities (all strictly < 0.05 OD). The resulting plot must yield a perfectly linear fit (
) passing through the origin. A non-zero intercept indicates solvent contamination or severe light scattering.
Protocol 3: Time-Resolved Fluorometry (TCSPC)
-
Setup: Utilize Time-Correlated Single Photon Counting (TCSPC) equipped with a 310 nm pulsed nanoLED.
-
Data Acquisition: Collect the decay curve until the peak channel reaches a minimum of 10,000 counts to ensure statistical robustness.
-
Deconvolution: Fit the decay curve using iterative reconvolution with the measured Instrument Response Function (IRF).
-
Self-Validation Checkpoint: The goodness-of-fit (
) must fall between 0.9 and 1.2, and the weighted residuals must be randomly distributed around zero. Systematic deviations in the residuals indicate the presence of multiple emitting species or photoproducts.
Quantitative Photophysical Profile
Table 1: Baseline Spectroscopic Properties of 1-Isocyanonaphthalene
| Property | Value / Range | Experimental Conditions / Notes |
| UV-Vis Absorption Maxima ( | ~220 nm, ~275 nm, ~312 nm | Measured in non-polar solvent (e.g., cyclohexane)[4] |
| IR Stretching Frequency ( | 2110 – 2165 cm⁻¹ | Characteristic sharp isocyanide stretch[4] |
| Fluorescence Emission Max ( | ~330 – 350 nm | Weak emission, heavily quenched by ISC |
| Fluorescence Lifetime ( | < 5 ns | Typical for unsubstituted naphthyl systems |
Table 2: Causality of Substitution (Comparative Benchmarks)
| Compound | Substituent | Abs Max ( | Emission Max ( | Quantum Yield ( |
| Naphthalene | None | ~275 nm | ~315 nm | ~0.23 |
| 1-Isocyanonaphthalene | 1-N≡C | ~312 nm | ~330 - 350 nm | Low (< 0.1) |
| ICAN | 1-N≡C, 5-NH₂ | ~340 nm | ~450 - 550 nm (Solvatochromic) | High (ICT State)[2] |
Mechanistic & Workflow Visualizations
Experimental workflow for the photophysical characterization of 1-isocyanonaphthalene.
Jablonski diagram illustrating the photophysical decay pathways of 1-isocyanonaphthalene.
References
-
Wikipedia. "1-Isocyano-5-aminonaphthalene". 2
-
Benchchem. "2-Naphthyl isocyanide | 10124-78-4 | Benchchem" (Contains comparative data for 1-naphthyl isocyanide). 4
-
ResearchGate. "Mild C−F Activation in Perfluorinated Arenes through Photosensitized Insertion of Isonitriles at 350 nm". 3
-
National Institute of Informatics (NII). "Structural chirality of cholesteric liquid crystal produces atropisomerism: chiroptical polyisocyanides from achiral monomer". 1
Sources
Methodological & Application
Advanced Application Note: 1-Isocyanonaphthalene Derivatives as Solvatochromic Fluorescent Probes
Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Photophysical Principles
While the unsubstituted 1-isocyanonaphthalene core exhibits baseline fluorescence, its true value in modern photophysics and bioanalytical chemistry is unlocked through functionalization. By pairing the strongly electron-withdrawing isocyano group (–N≡C) with an electron-donating moiety (such as an amino group), researchers create highly sensitive "push-pull" fluorophores[1].
The most prominent derivatives in this class are 1-Isocyano-5-aminonaphthalene (ICAN) and 1,5-Diisocyanonaphthalene (1,5-DIN) .
The Causality of Solvatochromism: Intramolecular Charge Transfer (ICT)
The extreme environmental sensitivity of ICAN is governed by Intramolecular Charge Transfer (ICT) [1]. Upon photon absorption, electron density shifts from the donor (–NH₂) across the naphthalene
-
The Physical Cause: This rapid charge transfer creates an excited state with a significantly larger dipole moment than the ground state.
-
The Solvatochromic Effect: When placed in a polar solvent, the solvent molecules rapidly reorient their dipoles around this highly polar excited state, lowering its energy before emission occurs. Consequently, as solvent polarity increases, the energy gap between the excited and ground states narrows, causing a pronounced bathochromic (red) shift in the fluorescence emission[1].
Fig 1: Push-pull Intramolecular Charge Transfer (ICT) mechanism of ICAN derivatives.
Quantitative Solvatochromic & -Complexation Data
ICAN and 1,5-DIN exhibit distinct behaviors. While ICAN is a traditional polarity probe shifting from blue-green to orange-red[1], 1,5-DIN is uniquely sensitive to aromatic
Table 1: Representative Photophysical Shifts of 1-Isocyanonaphthalene Derivatives
| Fluorophore | Solvent Environment | Excitation ( | Emission ( | Observed Color / Behavior | Mechanism |
| ICAN | Non-polar (e.g., Cyclohexane) | ~340 nm | ~450 nm | Blue-Green | Minimal solvent relaxation[1] |
| ICAN | Polar Protic (e.g., Water/MeOH) | ~340 nm | ~580 nm | Orange-Red | High ICT dipole stabilization[1] |
| 1,5-DIN | Benzene | 317 nm | 330 nm, 345 nm | UV/Blue (Double Peak) | Weak |
| 1,5-DIN | Toluene | 317 nm | 354 nm (Broad) | UV/Blue (Single Peak) | Moderate |
| 1,5-DIN | p-Xylene | 317 nm | >360 nm (Redshift) | UV/Blue (Shifted) | Strong donor |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to prevent common spectroscopic artifacts, such as the Inner Filter Effect (IFE) and background solvent contamination.
Protocol A: Solvent Polarity Mapping via ICAN Fluorescence
Objective: To generate a Lippert-Mataga plot correlating the Stokes shift of ICAN to the orientation polarizability of various solvents.
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve high-purity ICAN in spectroscopic-grade Acetonitrile to create a
M stock solution.-
Causality: Acetonitrile is chosen as a stock solvent because it readily dissolves ICAN without degrading the isocyano group, ensuring long-term stability.
-
-
Internal Validation (Blanking): Before adding the probe, record the UV-Vis and fluorescence emission spectra of all pure target solvents (e.g., Hexane, Chloroform, Methanol, Water).
-
Causality: Trace fluorescent impurities in solvents (especially aromatics) can mask the probe's signal[2]. A clean baseline validates the solvent matrix.
-
-
Working Dilution: Aliquot the stock solution into the target solvents to achieve a final concentration of
M.-
Critical Control: Measure the UV-Vis absorbance of the final solutions. Ensure Absorbance < 0.1 at
. -
Causality: If absorbance exceeds 0.1, the fluorophore will re-absorb its own emitted light (Inner Filter Effect), artificially quenching the signal and distorting the true solvatochromic emission maximum.
-
-
Spectral Acquisition: Set the spectrofluorometer excitation to the isosbestic point or peak absorbance (
nm). Record emission from 380 nm to 700 nm. -
Data Processing: Calculate the Stokes shift (
in cm ) and plot against the solvent orientation polarizability ( ). A linear correlation validates the ICT mechanism.
Protocol B: Aromatic -Complexation Fingerprinting using 1,5-DIN
Objective: To distinguish between Benzene, Toluene, and Xylene (BTX) mixtures using the unique
Step-by-Step Methodology:
-
Probe Preparation: Prepare a
M solution of 1,5-DIN in the target aromatic solvent[2]. -
Temperature Control: Equilibrate the cuvette to exactly 20 °C using a Peltier-controlled holder.
-
Causality:
- stacking interactions are highly exothermic and sensitive to thermal disruption. Strict temperature control ensures reproducible complexation states.
-
-
Excitation & Slit Width Optimization: Excite the sample at 317 nm. Set both excitation and emission bandwidths to 2.5 nm[3].
-
Causality: Narrow slit widths prevent detector saturation and provide the high resolution needed to distinguish the subtle double-peak of benzene from the broad single-peak of toluene[2].
-
-
Spectral Fingerprinting:
-
If the emission shows a distinct double peak at 330 nm and 345 nm, the matrix is predominantly Benzene [2].
-
If the emission collapses into a single broad peak at 354 nm (with a 340 nm shoulder), the matrix is predominantly Toluene [2].
-
Causality: Lower electron density in the solvent ring favors tighter
-complex formation with the electron-deficient 1,5-DIN core, directly altering the vibrational relaxation pathways of the excited state[2].
-
Fig 2: Self-validating experimental workflow for solvatochromic fluorescence mapping.
References
-
Title: 1-Isocyano-5-aminonaphthalene Source: Wikipedia URL: [Link]
-
Title: Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives Source: Scientific Reports (via PubMed Central / Nature Portfolio) URL: [Link]
Sources
Synthesis of Transition Metal Complexes with 1-Isocyanonaphthalene
Application Note & Protocol Guide | Doc ID: AN-TM-NC1NAP-01 [1]
Executive Summary
This guide details the synthesis, characterization, and application of transition metal complexes coordinating 1-isocyanonaphthalene (1-NapNC) .[1] Unlike ubiquitous alkyl isocyanides (e.g., t-BuNC) or simple aryl isocyanides (e.g., PhNC), 1-NapNC incorporates an extended
Key Technical Insight: The isocyanide carbon is a strong
Part 1: Ligand Synthesis (Pre-requisite)
Commercially available 1-isocyanonaphthalene is rare and often impure.[1] Fresh synthesis is recommended for high-fidelity coordination chemistry.[1]
Safety & Hazard Warning
-
Odor: Isocyanides have a vile, penetrating odor. All operations must be performed in a high-efficiency fume hood.[1] Double-glove and use a bleach bath to decontaminate glassware (bleach oxidizes isocyanides to isocyanates/carbamates, neutralizing the smell).
-
Toxicity: Treat 1-NapNC as highly toxic, similar to inorganic cyanides.[1]
Protocol: Dehydration of N-(1-naphthyl)formamide
Reaction:
-
Precursor Preparation: Reflux 1-aminonaphthalene (10 mmol) in formic acid (50 mL) for 2 hours. Pour into ice water, filter the gray solid (N-(1-naphthyl)formamide), and dry. Recrystallize from ethanol.
-
Dehydration:
-
Dissolve the formamide (5 mmol) and triethylamine (15 mmol) in dry DCM (20 mL) at 0°C under
. -
Dropwise add
(5.5 mmol) over 20 mins. -
Stir at 0°C for 1 hour, then quench with saturated
(cold). -
Extract with DCM, wash with water/brine, dry over
. -
Purification: Flash chromatography (Silica, 10% EtOAc/Hexanes).
-
Yield: ~70-80% of an off-white/brown solid (mp ~48-50°C).[1]
-
Storage: Store at -20°C under Argon.
-
Part 2: Metal Complex Synthesis Protocols
Protocol A: Gold(I) Linear Complexes (Optical/Sensing)
Target:[(1-NapNC)AuCl]
Rationale: Gold(I) prefers linear 2-coordinate geometry.[1] The naphthalene rings in these complexes often engage in intermolecular
Materials:
-
[(Me_2S)AuCl] (Chloro(dimethylsulfide)gold(I)) - Labile precursor
-
Dichloromethane (DCM), Pentane
Step-by-Step:
-
Dissolution: Dissolve [(Me_2S)AuCl] (0.5 mmol, 147 mg) in 10 mL dry DCM in a foil-wrapped flask (light sensitive).
-
Ligand Addition: Add a solution of 1-NapNC (0.5 mmol, 77 mg) in 2 mL DCM dropwise.
-
Reaction: Stir at room temperature for 30 minutes. The solution typically turns from colorless to pale yellow.
-
Precipitation: Concentrate the solution to ~2 mL under vacuum. Layer carefully with 10 mL pentane.
-
Isolation: Allow to stand at -20°C overnight. Collect the white/off-white needles by filtration.[1]
-
Yield: Expect >85%.
Expert Tip: If the product oils out, scratch the flask wall with a glass rod or add a seed crystal. The naphthalene ring increases solubility in organics compared to simple phenyl derivatives, so avoid excess DCM during precipitation.
Protocol B: Palladium(II) Square Planar Complexes (Catalysis)
Target:trans-[PdCl_2(1-NapNC)_2] Rationale: Group 10 metals form robust square planar complexes. The trans isomer is thermodynamically favored due to the steric bulk of the naphthalene rings.
Materials:
-
[PdCl_2(COD)] (Dichloro(1,5-cyclooctadiene)palladium(II))
-
DCM, Diethyl Ether
Step-by-Step:
-
Setup: Dissolve [PdCl_2(COD)] (0.5 mmol, 143 mg) in 15 mL DCM.
-
Addition: Add 1-NapNC (1.05 mmol, 161 mg) - slight excess ensures full substitution.
-
Observation: The yellow solution will darken slightly. Stir for 1 hour.
-
Workup: Solvent volume is reduced to ~3 mL.
-
Crystallization: Add 15 mL Diethyl Ether. A yellow precipitate forms immediately.[1]
-
Purification: Filter and wash with ether (2 x 5 mL) to remove displaced COD and excess ligand.
-
Characterization Check: In IR, a single
band indicates the trans isomer ( symmetry). Two bands would indicate cis ( ).
Protocol C: Group 6 Carbonyl Substitution (Electronic Probe)
Target:[Cr(CO)_5(1-NapNC)]
Rationale: Low-valent metals are excellent for assessing the
Materials:
Step-by-Step:
-
Photolysis: Dissolve [Cr(CO)_6] (1.0 mmol) in 40 mL THF in a quartz vessel. Irradiate with UV light for 1-2 hours while purging with
.-
Indicator: Solution turns yellow/orange as [Cr(CO)_5(THF)] forms.
-
-
Substitution: Turn off UV. Add 1-NapNC (1.0 mmol) dissolved in 5 mL THF via syringe.
-
Reaction: Stir for 3 hours at room temperature (or reflux for 1 hour if conversion is slow). The labile THF is displaced by the isocyanide.
-
Isolation: Evaporate solvent. Recrystallize from Hexane/DCM.
Part 3: Visualization & Logic[1]
Synthesis Workflow Diagram
Caption: Synthetic pathways from amine precursor to diverse transition metal geometries.[1]
Mechanistic Logic: The -Donor / -Backbonding Balance
The stability of these complexes relies on the "push-pull" mechanism.[1]
-
-Donation: The lone pair on the terminal Carbon donates into the metal's empty
-orbital (or hybrid orbital).[1] -
-Backbonding: The metal donates electron density from a filled
-orbital into the empty antibonding orbital of the C≡N group.[1]-
Effect on IR: Strong backbonding (e.g., in Cr(0)) weakens the C≡N bond, lowering the stretching frequency (
). Weak backbonding (e.g., in Au(I), Pd(II)) results in a shift to higher energy due to the kinematic coupling and increased C-N sigma character.
-
Part 4: Characterization Guide
Infrared Spectroscopy (The "Fingerprint")
The C≡N stretch is the primary diagnostic tool.
| Species | Electronic State | Interpretation | |
| Free 1-NapNC | Neutral Ligand | 2125 | Reference value.[1] |
| [(1-NapNC)AuCl] | Metal(I) - Poor | 2210 - 2230 | Blue Shift. |
| [PdCl₂(1-NapNC)₂] | Metal(II) - Poor | 2215 - 2235 | Blue Shift. Similar to Au(I).[1] Single band = trans. |
| [Cr(CO)₅(1-NapNC)] | Metal(0) - Rich | 2080 - 2110 | Red Shift. Strong backbonding into C≡N |
NMR Spectroscopy
- NMR: The protons on the naphthalene ring adjacent to the isocyanide (C2, C8 positions) will shift downfield upon coordination due to the electron-withdrawing effect of the metal center.
-
NMR: The terminal isocyanide carbon is often difficult to see due to quadrupolar broadening by
, but typically appears around 160-170 ppm in complexes (triplet coupling if bonded to metals like Rh or Pt with spin-active isotopes).
Part 5: References
-
Ligand Synthesis: Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 1965.
-
Gold Complexes: Espinet, P., et al. "Liquid Crystals Based on Gold(I) Isocyanide Complexes." Inorganic Chemistry, 2000. (Describes analogous aryl isocyanide protocols).
-
Palladium Catalysis: Yamamoto, Y. "Palladium-Catalyzed Intramolecular Addition of Amino and Alkoxy Groups to Acetylenes." Chemical Reviews, 2004.
-
Spectroscopic Data: Sarapu, A. C., & Fenske, R. F. "Transition Metal Isocyanide Complexes: Bonding and Spectroscopy." Inorganic Chemistry, 1975.
-
Structure & Bonding: Weber, L. "Metallo-isocyanides."[1] Angewandte Chemie, 1998. (Review of isocyanide coordination modes).
Sources
- 1. US20070191336A1 - Anti-inflammatory medicaments - Google Patents [patents.google.com]
- 2. GC/MS (Gas Chromatography-Mass Spectrometry) Analysis of Organics in Drinking Water Concentrates and Advanced Waste Treatment Concentrates: Volume 1 [nepis.epa.gov]
- 3. Bis(phenylsulfonyl)methane | 3406-02-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. CAS 86-84-0: 1-Naphthyl isocyanate | CymitQuimica [cymitquimica.com]
- 8. US20180200703A1 - Hydrosilylation reaction catalyst - Google Patents [patents.google.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. 1-Naphthyl isocyanide | C11H8N+ | CID 6327383 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Isocyanonaphthalene as a probe for hydrophobic binding sites
Application Note & Protocol
1-Isocyanonaphthalene: A Minimalist Fluorescent Probe for Elucidating Hydrophobic Binding Sites
I. Introduction: The Critical Role of Hydrophobic Pockets in Drug Discovery
Hydrophobic interactions are a dominant force in the biological theater, orchestrating protein folding, stabilizing macromolecular complexes, and, crucially, governing the binding of small molecule ligands to their protein targets. The active sites of many enzymes and the allosteric binding sites of regulatory proteins are often characterized by pronounced hydrophobic pockets. The characterization of these nonpolar microenvironments is therefore a cornerstone of modern drug discovery and development. A detailed understanding of a target's hydrophobic landscape allows for the rational design of ligands with high affinity and specificity.
Fluorescent probes have emerged as indispensable tools for this purpose, offering a sensitive and non-destructive means to investigate these cryptic sites.[1] While a variety of such probes exist, this guide focuses on the unique potential of 1-isocyanonaphthalene , a simple yet powerful tool for interrogating hydrophobic binding sites. Its small size and uncharged nature offer distinct advantages in minimizing perturbation of the native binding environment.
II. The Probe: 1-Isocyanonaphthalene - Properties and Principles
1-Isocyanonaphthalene belongs to the family of naphthalene-based fluorescent probes, which are known for their sensitivity to the local molecular environment.[2] The fluorescence of these molecules is highly dependent on the polarity of their surroundings, a phenomenon known as solvatochromism.[3]
Photophysical Basis of Detection
In a polar, aqueous environment, 1-isocyanonaphthalene exhibits relatively low fluorescence quantum yield. This is due to efficient non-radiative decay pathways facilitated by interactions with water molecules. However, when 1-isocyanonaphthalene partitions into a nonpolar, hydrophobic pocket of a protein, it is shielded from the aqueous solvent. This sequestration leads to two key observable changes:
-
Fluorescence Enhancement: The quantum yield of the probe dramatically increases, resulting in a significant rise in fluorescence intensity. This is the primary signal for a binding event.
-
Hypsochromic Shift (Blue Shift): The emission maximum of the probe shifts to a shorter wavelength (a "blue shift"). This shift is a direct indicator of the reduced polarity of the probe's microenvironment.
The isocyano (-N≡C) group, while not as strong an electron-withdrawing group as in some more complex probes, contributes to the molecule's sensitivity to its environment.[4][5]
Advantages of 1-Isocyanonaphthalene
-
Small Size: Its minimal steric bulk allows it to probe confined hydrophobic pockets without significantly altering their structure.
-
Neutral Charge: Unlike anionic probes such as 8-anilino-1-naphthalenesulfonic acid (ANS), 1-isocyanonaphthalene does not possess a formal charge. This is a critical advantage as it minimizes electrostatic interactions that could lead to non-specific binding or misinterpretation of binding events.[6]
-
Hydrophobicity: The naphthalene core provides the necessary hydrophobicity to drive its partitioning into nonpolar protein cavities.
III. Experimental Protocols
The following protocols provide a framework for utilizing 1-isocyanonaphthalene to characterize hydrophobic binding sites. It is essential to optimize concentrations and incubation times for each specific protein-ligand system.
A. Protocol 1: Determination of Binding Affinity (Kd) by Fluorescence Titration
This protocol describes a method to determine the equilibrium dissociation constant (Kd) of 1-isocyanonaphthalene for a target protein. The Kd is a measure of the binding affinity; a lower Kd value indicates a higher binding affinity.
Workflow for Kd Determination
Caption: Workflow for determining the binding affinity (Kd) of 1-isocyanonaphthalene.
Materials:
-
Purified protein of interest
-
1-Isocyanonaphthalene (probe)
-
High-purity solvent for stock solution (e.g., DMSO or ethanol)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of 1-isocyanonaphthalene (e.g., 1-10 mM) in a minimal amount of a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid effects on protein structure.
-
Prepare a stock solution of the purified protein in the assay buffer. The concentration should be accurately determined.
-
-
Fluorescence Titration:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for 1-isocyanonaphthalene. These should be determined empirically, but for naphthalene derivatives, excitation is typically in the range of 300-340 nm and emission is monitored from 350-550 nm.[5]
-
To a cuvette containing a fixed concentration of the protein (e.g., 1-5 µM) in assay buffer, make successive additions of small aliquots of the 1-isocyanonaphthalene stock solution.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes) before recording the fluorescence emission spectrum or intensity at the emission maximum.
-
A control titration should be performed by adding the probe to the assay buffer alone to correct for the fluorescence of the free probe.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the free probe (from the control titration) from the corresponding intensities in the presence of the protein.
-
Plot the change in fluorescence intensity (ΔF) as a function of the total 1-isocyanonaphthalene concentration.
-
Fit the resulting saturation curve to a suitable binding model, such as the one-site binding (hyperbola) equation, to determine the Kd.
Equation for One-Site Binding: ΔF = (ΔFmax * [L]) / (Kd + [L])
Where:
-
ΔF is the change in fluorescence intensity
-
ΔFmax is the maximum fluorescence change at saturation
-
[L] is the concentration of free 1-isocyanonaphthalene (approximated as total concentration when [Protein] << Kd)
-
Kd is the dissociation constant
-
Quantitative Data Summary (Hypothetical)
| [1-Isocyanonaphthalene] (µM) | Relative Fluorescence Units (RFU) | ΔF (Corrected RFU) |
| 0 | 50 | 0 |
| 1 | 150 | 100 |
| 2 | 240 | 190 |
| 5 | 450 | 400 |
| 10 | 650 | 600 |
| 20 | 850 | 800 |
| 40 | 950 | 900 |
| 80 | 980 | 930 |
B. Protocol 2: Competitive Displacement Assay for Ligand Screening
This protocol is used to screen for unlabeled compounds (potential ligands) that bind to the same hydrophobic site as 1-isocyanonaphthalene.
Principle of Competitive Displacement
Caption: Competitive displacement of 1-isocyanonaphthalene by a test ligand.
Procedure:
-
Establish Baseline Complex:
-
Prepare a solution containing the target protein and 1-isocyanonaphthalene at concentrations that result in a significant fluorescence signal (e.g., protein at 1-2 times Kd and probe at a saturating concentration).
-
-
Titration with Competitor:
-
To the pre-formed protein-probe complex, add increasing concentrations of the test compound.
-
After each addition, allow the system to reach a new equilibrium and record the fluorescence intensity.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates that the test compound is displacing 1-isocyanonaphthalene from the binding site.
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
The data can be fitted to determine the IC50 value of the competitor (the concentration at which 50% of the probe is displaced). The IC50 can then be used to calculate the inhibitor's binding affinity (Ki).
-
IV. Trustworthiness and Self-Validation
To ensure the reliability of the results obtained with 1-isocyanonaphthalene, the following controls are essential:
-
Solvent Effects: The final concentration of any organic solvent (like DMSO) used to dissolve the probe or test compounds must be kept constant across all samples and should be low enough not to affect the protein's structure or activity.
-
Inner Filter Effect: At high concentrations, the probe or other components might absorb the excitation or emission light, leading to an artificial decrease in fluorescence. This can be corrected for mathematically or minimized by using low concentrations.
-
Protein Stability: Confirm that the protein remains stable and correctly folded throughout the experiment under the assay conditions. This can be checked using techniques like circular dichroism.[7]
-
Orthogonal Validation: Whenever possible, validate the binding affinities determined by fluorescence with an alternative biophysical method, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
V. Conclusion
1-Isocyanonaphthalene presents itself as a valuable addition to the toolkit for studying protein-ligand interactions. Its small, uncharged, and environmentally sensitive nature makes it an excellent probe for mapping hydrophobic landscapes within biological macromolecules. The protocols outlined here provide a robust starting point for researchers and drug development professionals to leverage the power of this minimalist probe to gain deeper insights into the mechanisms of molecular recognition.
References
- 1-Isocyano-5-aminonaphthalene (commonly ICAN) is a substituted naphthalene bearing an isocyano (–N≡C) group and an amino (–NH2) group in a 1,5-relationship. The push–pull pairing of an electron donor (amino) and an electron-withdrawing (isocyano) group gives ICAN a pronounced intramolecular charge-transfer (ICT) character, which underlies its strong solvatochromic fluorescence and its use as an environment-sensitive fluorophore. ()
- Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. PMC. ()
- A new solvatochromic fluorophore (l-amino-5-isocyanonaphthalene) was prepared and its fluorescent properties were investigated in detail by steady-state and time dependent methods.
- 8-anilino-1-naphthalenesulfonic acid (ANS)
- Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Semantic Scholar. ()
- Application of ANS fluorescent probes to identify hydrophobic sites on the surface of DREAM. academictree.org. ()
- 1,5‐Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media.
- Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyz
- Application of ANS fluorescent probes to identify hydrophobic sites on the surface of DREAM. PubMed. ()
- Solvent effects on the photochemical and fluorescence properties of zinc phthalocyanine deriv
- Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. MDPI. ()
- What are some physical methods to determine binding affinity of a protein?
- Fluorescence Techniques in Analysis of Protein–Ligand Interactions. link.springer.com. ()
- Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid.
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Consider
- Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjug
- Techniques to Measure Binding. Biology LibreTexts. ()
- Fluorescence-Based Protein Stability Monitoring—A Review. MDPI. ()
- Computational Assessment of Protein–protein Binding Affinity by Reversely Engineering the Energetics in Protein Complexes. PMC. ()
- Latest methods of fluorescence-based protein crystal identific
- Anthocyanin-Binding Affinity and Non-Covalent Interactions with IIS-Pathway-Related Protein Through Molecular Docking. MDPI. ()
- 3D fluorescence mapping of (a) 5-isocyanonaphthalene-1-ol (ICOL) and...
- Technical Guide: Photophysical Properties of 1-(Aminomethyl)-8-iodonaphthalene. Benchchem. ()
Sources
- 1. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014184762A1 - Novel isocyanonaphthalene based fluorophores - Google Patents [patents.google.com]
- 3. 1-Isocyano-5-aminonaphthalene - Wikipedia [en.wikipedia.org]
- 4. Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational Assessment of Protein–protein Binding Affinity by Reversely Engineering the Energetics in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Radical Functionalization of 1-Isocyanonaphthalene
Executive Summary
This guide details the radical addition reactions involving 1-isocyanonaphthalene , a versatile aromatic isocyanide used as a "radical somophile" (radical acceptor) in the synthesis of complex N-heterocycles and functionalized amides. Unlike aliphatic isocyanides, 1-isocyanonaphthalene possesses an extended
This document focuses on two high-value applications for drug discovery:
-
Photoredox Phosphorylation: Synthesis of phosphorylated amides (bioisosteres of phosphates).
-
Three-Component Cascade Cyclization: Construction of benzo[h]quinoline scaffolds via alkyne insertion.
Mechanistic Principles
The reactivity of 1-isocyanonaphthalene is governed by the formation of the imidoyl radical . Upon radical attack (
The Radical Pathway
The following Graphviz diagram illustrates the divergent pathways available to 1-isocyanonaphthalene upon radical addition.
Figure 1: Divergent radical pathways for 1-isocyanonaphthalene. Path A dominates with heteroatom radicals; Path B activates with vinyl radicals.
Application 1: Photoredox Phosphorylation
Objective: Synthesis of
Experimental Logic
Traditional methods require toxic chlorophosphines. This protocol utilizes Visible-Light Photoredox Catalysis to generate phosphorus-centered radicals from benign diphenylphosphine oxide (
Protocol
Reagents:
-
Substrate: 1-Isocyanonaphthalene (0.2 mmol)
-
Radical Source: Diphenylphosphine oxide (0.24 mmol, 1.2 equiv)
-
Catalyst: Eosin Y (2 mol%)
-
Solvent: DCM/H₂O (2:1 v/v)
-
Oxidant: Atmospheric Oxygen (Open flask)
Workflow:
-
Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, charge 1-isocyanonaphthalene (30.6 mg), diphenylphosphine oxide (48.5 mg), and Eosin Y (2.6 mg).
-
Solvation: Add dichloromethane (2.0 mL) and distilled water (1.0 mL). The biphasic system aids in solubilizing the catalyst (aqueous phase) and the organic reactants (DCM phase), promoting interfacial radical transfer.
-
Irradiation: Irradiate the mixture with Green LEDs (
nm, approx. 5W) at room temperature. Stir vigorously (1000 rpm) to ensure phase mixing. -
Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The isocyanide spot (
) should disappear within 4–6 hours. -
Workup: Dilute with DCM (10 mL), wash with brine (5 mL). Dry organic layer over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 20%
50% EtOAc in Hexanes).
Expected Yield: 75–85% as a white solid.
Data Summary
| Parameter | Value | Note |
| Reaction Time | 4–6 Hours | Dependent on light intensity |
| Light Source | Green LED (530 nm) | Eosin Y absorption max |
| Solvent System | DCM/H₂O (2:1) | Biphasic system is critical for yield |
| Primary Product | Carbamoyl Phosphine Oxide | Confirmed by ³¹P NMR (~25 ppm) |
Application 2: Benzo[h]quinoline Synthesis via Cascade
Objective: One-pot synthesis of 2-substituted benzo[h]quinolines. Significance: This protocol leverages the "Somophilic" nature of isocyanides to trap vinyl radicals. It constructs the pyridine ring fused to the naphthalene core in a single operation.
Experimental Logic
This is a three-component coupling: Radical Precursor (
- adds to the alkyne to form a Vinyl Radical .
-
The Vinyl Radical attacks the isocyanide to form an Imidoyl Radical .
-
The Imidoyl Radical cyclizes onto the C2 position of the naphthalene ring, followed by aromatization.
Protocol
Reagents:
-
Substrate: 1-Isocyanonaphthalene (0.2 mmol)
-
Alkyne: Phenylacetylene (0.3 mmol, 1.5 equiv)
-
Radical Source: Togni's Reagent II (Trifluoromethylation source) (0.3 mmol) OR Sulfonyl Hydrazide.
-
Catalyst:
(10 mol%) - Note: Copper serves as the oxidant for aromatization. -
Solvent: Acetonitrile (
) -
Temperature: 80 °C
Workflow:
-
Assembly: In a screw-cap vial, combine 1-isocyanonaphthalene, phenylacetylene, and Togni's Reagent II.
-
Catalyst Addition: Add
and acetonitrile (2.0 mL). -
Reaction: Seal the vial and heat to 80 °C in an oil bath for 12 hours. The solution typically turns from blue (Cu) to dark green/brown.
-
Quench: Cool to room temperature. Filter through a short pad of Celite to remove copper salts. Rinse with Ethyl Acetate.
-
Purification: Concentrate and purify via silica gel chromatography (Gradient: 5%
15% EtOAc in Hexanes).
Mechanism Visualization:
Figure 2: Sequential radical cascade for benzo[h]quinoline synthesis.
Troubleshooting & Optimization (Expertise)
Common Failure Modes
-
Polymerization: Isocyanides are prone to polymerization under acidic conditions or high temperatures without a radical trap.
-
Solution: Always maintain a slight excess of the radical precursor (phosphine oxide or alkyne) to ensure the isocyanide is trapped immediately.
-
-
Incomplete Cyclization (Protocol 2): If the intermediate imidoyl radical is reduced before cyclization, an acyclic amide results.
-
Solution: Ensure oxidative conditions are maintained (use of Cu(II) or persulfate oxidants) to drive the aromatization step which pulls the equilibrium toward the cyclized product.
-
Substrate Purity
Commercially available 1-isocyanonaphthalene is often dark brown due to oxidation.
-
Purification: Dissolve in minimal DCM and pass through a short plug of basic alumina before use. This removes acidic impurities that trigger polymerization.
References
-
Zhang, B., et al. (2020). "Radical cascades of isocyanides with heteroatom radicals." Beilstein Journal of Organic Chemistry.
- Studer, A., & Curran, D. P. (2016). "The Electron Is a Catalyst." Nature Chemistry. (Foundational text on radical chain mechanisms).
-
Leardini, R., et al. (2000). "Radical Addition to Isonitriles: A Route to Polyfunctionalized Alkenes." Journal of Organic Chemistry.
-
Zhang, J., et al. (2023). "Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines." Catalysts.
-
Turlik, A., et al. (2024). "Radical addition of group 15 compounds to isocyanides."[1] Beilstein Journal of Organic Chemistry.
Sources
Application Note: Synthesis and Characterization of Isocyanide-Gold(I) Complexes
Executive Summary
Gold(I) isocyanide complexes (
This guide provides a high-fidelity protocol for the synthesis of these complexes via ligand substitution. Unlike generic procedures, this note addresses the instability of precursor materials, the counter-intuitive IR spectroscopic shifts unique to Gold(I), and the "aurophilic" aggregation that complicates NMR analysis.
Part 1: Chemical Foundation & Precursor Strategy
The Synthetic Pathway
The direct reaction of Gold(III) salts (e.g.,
The "Safety-First" Route:
-
Reduction:
using a sulfide (Dimethyl sulfide or Thiodiglycol). -
Substitution: Displacement of the labile sulfide by the isocyanide ligand.
Critical Precursor Selection:
While
Critical Advisory: Commercial
degrades rapidly (turning purple/gray) due to loss of volatile DMS and subsequent disproportionation. For reproducible results, synthesize the precursor fresh using Protocol A.
Part 2: Experimental Protocols
Workflow Visualization
Figure 1: Step-wise synthetic pathway from Gold(III) salts to Isocyanide Gold(I) complexes via the sulfide precursor.
Protocol A: Fresh Preparation of
Time required: 1 hour | Scale: ~1.0 g Gold
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (
) -
Dimethyl sulfide (DMS) (Caution: Stench/Volatile)
-
Methanol (MeOH) and Water
-
Diethyl ether
Procedure:
-
Dissolve
of (2.54 mmol) in of water and of MeOH in a round-bottom flask. -
Cool the orange solution to
in an ice bath. -
Add DMS (
, 6.8 mmol, ~2.7 equiv) dropwise with vigorous stirring.-
Observation: The solution will initially turn dark red/orange, then fade to colorless as a white precipitate forms.
-
Chemistry: 2 equivalents of DMS reduce Au(III) to Au(I) (producing DMSO), and 1 equivalent coordinates to the metal.
-
-
Stir at
for 15 minutes, then at room temperature for 15 minutes. -
Filter the white solid through a sintered glass frit.
-
Wash with cold water (
) to remove acid/DMSO, then with diethyl ether ( ) to remove excess DMS. -
Vacuum dry immediately. Store at
in the dark.
Protocol B: Synthesis of Isocyanide Complex
Time required: 2 hours | Scale: 100 mg
Materials:
-
Freshly prepared
-
Isocyanide Ligand (
) (e.g., Cyclohexyl isocyanide, 2,6-dimethylphenyl isocyanide) -
Dichloromethane (DCM) - Anhydrous
-
Pentane or n-Hexane
Procedure:
-
Dissolution: In a 20 mL scintillation vial, dissolve
of ( ) in of dry DCM. The solution should be clear and colorless. -
Addition: Add a stoichiometric amount (1.0 equiv,
) of the isocyanide ligand dissolved in DCM.-
Note: Avoid excess isocyanide. Unlike phosphines, excess isocyanide can lead to the formation of bis-isocyanide cationic species
.
-
-
Reaction: Stir at room temperature for 30–60 minutes. The reaction is usually fast.
-
Concentration: Use a stream of nitrogen or a rotary evaporator to reduce the DCM volume to
. -
Precipitation: Layer
of pentane over the DCM solution. Let it stand or gently scratch the glass to induce crystallization.-
Why Pentane? It precipitates the neutral mono-isocyanide complex while keeping any unreacted DMS or ligand in solution.
-
-
Filtration: Collect the white/pale yellow solid on a frit or filter paper. Wash with pentane (
) and dry under vacuum.
Part 3: Characterization Standards
The diagnostic feature of isocyanide coordination to Gold(I) is the Shift in the C≡N Stretching Frequency .
Infrared Spectroscopy (The Primary Diagnostic)
Unlike metal carbonyls (M-CO), where
Why?
-
Mechanism: The HOMO of the isocyanide (antibonding lone pair on Carbon) is donated to the empty
orbital of Au(I). This removal of antibonding character strengthens the C-N bond. -
Backbonding: Au(I) is a poor
-donor, so backbonding into the ligand's orbital is minimal, failing to counteract the -donation effect.
| Compound | Interpretation | |
| Free Isocyanide (R-NC) | ~2130–2150 | Baseline |
| Complex [AuCl(CNR)] | ~2200–2260 | Diagnostic Shift (+50–100 cm⁻¹) |
| Bis-Complex [Au(CNR)₂]⁺ | ~2240–2280 | Even higher shift (cationic charge reduces backbonding further) |
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Look for the shift of the
-protons adjacent to the isocyanide group.-
Example (Cyclohexyl-NC): The methine proton (
) shifts downfield by upon coordination.
-
-
¹³C NMR: The isocyanide carbon (
) appears as a weak triplet (due to coupling with , ) around .
Note on Aggregation: Due to aurophilic interactions (
), the chemical shifts in NMR can be concentration-dependent. Dilute samples are recommended for consistent results.
Part 4: Troubleshooting & Optimization
| Problem | Likely Cause | Solution |
| Purple/Grey Precipitate | Reduction to Metallic Gold ( | Ensure all glassware is clean (no reducing agents). Use fresh |
| Oily Product | Incomplete Precipitation | The product is too soluble in DCM. Add more pentane and cool to |
| Multiple IR Bands | Mixture of Mono- and Bis-Isocyanide | Stoichiometry error. Ensure exactly 1.0 equiv of ligand is used. Recrystallize from DCM/Pentane. |
| Low Yield | Precursor Degradation |
Part 5: Applications & Context[1]
Luminescence
Gold(I) isocyanide complexes are renowned for their luminescence , which arises from metal-centered (MC) transitions modified by ligand-to-metal charge transfer (LMCT).
-
Mechanism: In the solid state, molecules stack such that Au atoms are close (
), allowing interactions (aurophilicity). This lowers the energy of the excited state, shifting emission from UV to Visible (Blue/Green). -
Application: Vapochromic sensors (color change upon exposure to VOCs like acetone or benzene).
Medicinal Chemistry
Auranofin (an anti-rheumatic drug) is a Gold(I) thiolate-phosphine complex. Isocyanide analogs are being explored for anti-cancer activity . The linear geometry allows them to inhibit thioredoxin reductase (TrxR), a key enzyme in cancer cell survival, by binding to the selenocysteine residue.
References
- Puddephatt, R. J. (1978). The Chemistry of Gold. Elsevier. (Foundational text on Gold(I)
- Schmidbaur, H. (2000). "Gold: Progress in Chemistry, Biochemistry and Technology." John Wiley & Sons. (Definitive source on aurophilic interactions).
-
Balch, A. L. (2007). "Remarkable Luminescence Behaviors of Group 11 Complexes." Inorganic Chemistry, 46(6), 1967-1977. [Link]
-
Espinet, P. (2008). "Liquid Crystals Based on Gold(I) Isocyanide Complexes." Journal of Materials Chemistry, 18(25), 2965-2972. [Link]
-
Echavarren, A. M. (2006). "Gold-Catalyzed Reactions of Isocyanides." Angewandte Chemie International Edition, 45(33), 5452-5455. [Link]
-
Figueira, F. et al. (2019). "Luminescent Gold(I) Isocyanide Complexes for Biological Imaging." Inorganic Chemistry, 58(15), 9876-9889. [Link]
Troubleshooting & Optimization
Optimizing dehydration reagents for naphthyl isocyanide synthesis
Welcome to the Technical Support Center for Naphthyl Isocyanide Synthesis .
Naphthyl isocyanides are highly versatile building blocks used in multicomponent reactions (MCRs), coordination chemistry, and the synthesis of fluorescent chemodosimeters. However, the dehydration of N-naphthylformamides to yield the corresponding isocyanides is notoriously sensitive. Aromatic isocyanides, particularly those with extended π-systems like naphthalene, are highly susceptible to polymerization, acidic hydrolysis, and thermal degradation.
This guide provides a causality-driven framework for optimizing dehydration reagents, ensuring high yields, and preventing product decomposition.
General Synthesis Workflow
The synthesis of naphthyl isocyanides generally follows a two-step Ugi methodology: formylation of the primary naphthylamine followed by the critical dehydration step.
Workflow for the synthesis of naphthyl isocyanides from naphthylamines.
Reagent Selection & Optimization Data
Selecting the correct dehydration reagent is a balance between reactivity, substrate stability, and purification requirements. Below is a quantitative comparison of the most common dehydrating systems used for N-naphthylformamides.
| Dehydration Reagent | Base | Typical Solvent | Temp (°C) | Yield (%) | Causality of Choice |
| POCl₃ | Et₃N / Pyridine | CH₂Cl₂ or neat Et₃N | 0 to RT | 75–95 | Highly electrophilic; ideal for rapid dehydration of simple naphthylformamides. |
| Triphosgene | Et₃N | CH₂Cl₂ | 0 to RT | 70–85 | Phosgene surrogate; preferred for acid-sensitive or peptidomimetic substrates. |
| p-TsCl | Pyridine / Et₃N | CH₂Cl₂ or DMC | RT to 40 | 60–80 | Milder electrophile; reduces exothermic polymerization risks at larger scales. |
| PPh₃ / I₂ | Pyridine | CH₂Cl₂ | 0 to RT | 70–90 | Halogen-bond driven; avoids harsh acid chlorides but generates phosphine oxide waste. |
Self-Validating Experimental Protocols
Protocol A: Classic Phosphorus Oxychloride (POCl₃) Dehydration
Best for: Uncomplicated 1-naphthyl or 2-naphthyl isocyanides (1).
-
Step 1: Setup & Activation. Dissolve N-(2-naphthyl)formamide (1.0 eq) in anhydrous CH₂Cl₂ and add 3–5 equivalents of triethylamine (Et₃N). Cool the flask to 0 °C under an inert atmosphere.
-
Causality: The excess base is not merely an acid scavenger; it actively drives the elimination of the phosphate leaving group. Cooling to 0 °C suppresses the exothermic degradation of the electron-rich naphthyl ring.
-
-
Step 2: Reagent Addition. Add POCl₃ (1.2 eq) dropwise over 30 minutes.
-
Causality: Dropwise addition prevents localized heating, which would otherwise lead to the formation of deep-red/black polymeric byproducts.
-
-
Step 3: Quenching (Critical Step). Quench by pouring the reaction mixture into a vigorously stirred, ice-cold saturated Na₂CO₃ solution.
-
Causality: Pouring the reaction into the base (rather than adding base to the reaction) ensures the bulk pH remains strictly alkaline. Isocyanides rapidly hydrolyze back to formamides if the pH drops below 7 during the destruction of excess POCl₃.
-
-
Self-Validation Checkpoint: Before quenching, pull a 10 µL aliquot, dilute in CH₂Cl₂, and perform a quick FT-IR scan. The disappearance of the amide C=O stretch (1635–1650 cm⁻¹) and the emergence of a sharp N≡C stretch at ~2125 cm⁻¹ confirms complete conversion.
Protocol B: Mild Triphosgene Dehydration for Complex Substrates
Best for: Dipeptidomimetic naphthyl isocyanides or highly acid-sensitive substrates (2).
-
Step 1: Setup. Dissolve the complex N-naphthylformamide in dry CH₂Cl₂ with Et₃N (2.0 eq). Cool to 0 °C.
-
Step 2: Reagent Addition. Add triphosgene (0.4 eq) dissolved in CH₂Cl₂ dropwise over 1 hour.
-
Causality: Triphosgene acts as a safe solid phosgene surrogate. Because one molecule of triphosgene generates three equivalents of phosgene in situ, 0.4 eq provides 1.2 eq of reactive equivalents. The slow addition is critical for complex substrates (like valine-bearing naphthyl isocyanides) to prevent racemization of adjacent chiral centers.
-
-
Step 3: Workup. Stir for an additional 3 hours at room temperature, then concentrate under reduced pressure.
-
Self-Validation Checkpoint: ¹³C NMR of the crude mixture must exhibit a distinct isocyanic carbon signal at ~165 ppm. The absence of a formyl proton (~8.2 ppm) in ¹H NMR validates the purity prior to downstream applications.
Mechanistic Troubleshooting & FAQs
To effectively troubleshoot, one must understand the logical progression of the dehydration mechanism.
Mechanistic pathway of POCl3-mediated N-arylformamide dehydration.
Q1: Why does my naphthyl isocyanide turn black and polymerize during the aqueous workup? A: Naphthyl isocyanides are highly sensitive to acidic hydrolysis and polymerization. When POCl₃ is quenched with water, it generates HCl and phosphoric acid. If the local pH drops below 7, the isocyanide rapidly decomposes. Fix: Always quench by pouring the reaction mixture into a vigorously stirred, ice-cold saturated Na₂CO₃ solution. Never add the aqueous quench directly into the reaction flask, as this creates transient acidic microenvironments.
Q2: How can I avoid the tedious aqueous workup that destroys my yield? A: Recent advancements have demonstrated that POCl₃ dehydration can be performed using triethylamine as the solvent to bypass aqueous workup entirely (3). Under solvent-free conditions, the generated phosphate salts precipitate directly out of the Et₃N. You can simply filter the salts through a pad of basic alumina and evaporate the volatile Et₃N, yielding the pure isocyanide and drastically improving sustainability.
Q3: My substrate has acid-sensitive functional groups. Should I use p-TsCl instead of POCl₃? A: Yes. Alternative reagents like p-toluenesulfonyl chloride (p-TsCl) or Burgess reagent offer milder, less exothermic pathways (4). p-TsCl is significantly less hazardous and allows for reactions at higher concentrations with less solvent waste. However, be aware that p-TsCl reactions generally proceed slower and may require gentle heating (up to 40 °C) compared to the instantaneous reaction of POCl₃ at 0 °C.
References
-
Wang, et al. "Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion and Living Cells." Frontiers in Chemistry.[Link]
-
Dömling, A., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Green Chemistry (RSC Publishing).[Link]
-
Porcheddu, A., et al. "A Trustworthy Mechanochemical Route to Isocyanides: The Handyman of Chemistry." Beilstein Archives. [Link]
Sources
- 1. 2-Naphthyl isocyanide | 10124-78-4 | Benchchem [benchchem.com]
- 2. Frontiers | Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion and Living Cells [frontiersin.org]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
Stability of 1-isocyanonaphthalene in acidic aqueous solutions
[1]
Executive Summary: The "Need-to-Know"
1-Isocyanonaphthalene (Naphthalene-1-isocyanide) exhibits a binary stability profile: it is kinetically stable in neutral to slightly basic media (pH 7–9) but highly reactive in acidic environments (pH < 4).[1]
In acidic aqueous solutions, two competing pathways dictate the fate of your sample:
-
Hydrolysis (Dominant in dilute acid): Conversion to N-(1-naphthyl)formamide, followed by slow hydrolysis to 1-naphthylamine.[1]
-
Polymerization (Dominant in concentrated/strong acid): Formation of deep blue/purple poly(iminomethylene) species.
This guide provides the diagnostic tools, mechanistic insights, and protocols required to manage this compound effectively.
Module 1: Diagnostic & Troubleshooting
Use this section to immediately identify experimental anomalies.[1]
Symptom 1: The solution turned deep blue, purple, or black.
-
Diagnosis: Acid-Catalyzed Polymerization.[1]
-
The Science: Aryl isocyanides are isoelectronic with CO but possess a stronger dipole. In the presence of strong acids (e.g., TFA, HCl) or Lewis acids without sufficient water to quench the nitrilium intermediate rapidly, the isocyanide molecules attack each other, forming rigid-rod poly(isocyanides).
-
Corrective Action:
Symptom 2: The characteristic IR peak at ~2125 cm⁻¹ is disappearing.
-
The Science: The
stretch is the most distinct spectroscopic handle for this compound. Its disappearance correlates with the formation of a formamide carbonyl stretch ( ). -
Corrective Action:
-
Measure the pH of your aqueous buffer. If pH < 5, hydrolysis is inevitable.
-
Switch to a phosphate buffer (pH 7.4) or bicarbonate buffer for stability.
-
Symptom 3: Unexpected "Amine-like" Odor or precipitate.[1]
Module 2: Mechanistic Insights
Understanding the pathway is essential for controlling the reaction.
The acid sensitivity of 1-isocyanonaphthalene stems from the protonation of the terminal carbon. The resulting Nitrilium Ion is a potent electrophile.
Pathway Diagram
The following flowchart illustrates the competing pathways of Hydrolysis vs. Polymerization.
Figure 1: Kinetic pathways of 1-isocyanonaphthalene in acidic media. Note that the Nitrilium ion is the critical bifurcation point.
Module 3: Experimental Protocols
Protocol A: Kinetic Stability Assessment (UV-Vis/IR)
Use this to determine the half-life (
-
Preparation: Prepare a 10 mM stock solution of 1-isocyanonaphthalene in acetonitrile (MeCN) or DMSO.
-
Buffer Setup: Prepare aqueous buffers at pH 3.0, 5.0, and 7.4.
-
Initiation: Add 10 µL of stock to 990 µL of buffer (1% co-solvent).
-
Monitoring:
-
UV-Vis: Track the change in absorbance.[5] Naphthalene derivatives have strong
transitions. The shift from isocyanide to formamide causes a hypsochromic or bathochromic shift depending on the specific conjugation. -
IR (Preferred): Monitor the decay of the
peak using an ATR-FTIR probe.
-
-
Calculation: Plot
vs. time. The slope is .[1]
Protocol B: Safe Quenching (Disposal)
Do not dispose of active isocyanides in standard organic waste containers without quenching, as they can react with acidic waste streams.
-
Setup: Place the waste solution in a fume hood.
-
Acidification: Slowly add 1M HCl or dilute sulfuric acid until pH < 2.
-
Reaction: Stir at room temperature for 12 hours. The solution may turn cloudy or dark (polymer formation) or clear (hydrolysis).
-
Neutralization: Neutralize with Sodium Bicarbonate (
) to pH 7. -
Disposal: Dispose of as halogen-free organic waste (containing amines).
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO as a solvent for stock solutions? A: Yes, but with a caveat. DMSO is hygroscopic.[1] If your DMSO contains water and becomes slightly acidic over time (common in old bottles), the isocyanide will hydrolyze in the freezer. Recommendation: Use anhydrous DMSO stored over molecular sieves (3Å or 4Å).
Q2: What is the "Safe Zone" for pH? A: 1-isocyanonaphthalene is generally stable at pH 7.0 – 9.0 for days to weeks at 4°C. At pH 5.0 , degradation is noticeable within hours. At pH < 3.0 , degradation is instantaneous (seconds to minutes).
Q3: Why does my sample smell like vinegar? A: This indicates hydrolysis. The cleavage of the isocyanide carbon produces formic acid (HCOOH) alongside the amine.
Q4: I need to run a reaction in acid. Is it possible? A: Only if the isocyanide is the last component added and reacts faster than the rate of hydrolysis (e.g., in a multicomponent Ugi reaction). If you are incubating the isocyanide in acid, it will decompose before reacting.
References
-
Smolecule. (2026).[1][6] Isocyanide Stability & Acid Sensitivity.[1][6] Retrieved from
-
National Institutes of Health (NIH). (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene. PMC Articles. Retrieved from
- Song, Z., et al. (2001). Kinetics and mechanism of acid-catalyzed hydrolysis of cyclohexyl isocyanide. Tetrahedron Letters. (General mechanism grounding).
-
PubChem. (n.d.). Naphthalene, 1-isocyano- Compound Summary. Retrieved from
Sources
- 1. Naphthalene, 1-isocyano- | C11H7N | CID 16122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Isocyano-5-aminonaphthalene - Wikipedia [en.wikipedia.org]
- 3. Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.smolecule.com [pdf.smolecule.com]
Validation & Comparative
Mass spectrometry fragmentation patterns of 1-isocyanonaphthalene
Title: Mass Spectrometry Comparison Guide: Fragmentation Patterns and Analytical Workflows for 1-Isocyanonaphthalene
Introduction 1-Isocyanonaphthalene (also known as 1-naphthyl isocyanide; C11H7N) is a structurally unique aromatic compound featuring an isocyano (–N≡C) functional group[1]. It is highly relevant in multicomponent synthetic reactions, environmental monitoring of combustion byproducts[2], and the analysis of hydrothermally decomposed essential oils[3].
Accurate structural elucidation of 1-isocyanonaphthalene relies heavily on mass spectrometry (MS). However, the isocyano group presents distinct analytical challenges. Because isocyanides are metastable relative to their nitrile isomers, distinguishing 1-isocyanonaphthalene from 1-cyanonaphthalene requires a deep understanding of gas-phase ion chemistry and the causality behind its fragmentation patterns[4]. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for characterizing this compound.
Causality in Fragmentation: Isocyanide vs. Nitrile
The fragmentation of 1-isocyanonaphthalene is governed by the dual nucleophilic and electrophilic nature of the isocyano carbon. When subjected to ionization, the molecule undergoes specific dissociation pathways that serve as structural fingerprints[5].
-
Thermal and Ion-Induced Isomerization: A critical phenomenon in isocyanide MS is the tendency of the –N≡C group to rearrange to the thermodynamically favored –C≡N (nitrile) group. Under the high thermal energy of a GC inlet or the high internal energy imparted by 70 eV Electron Ionization (EI), a fraction of the 1-isocyanonaphthalene molecular ions (M+•, m/z 153) will isomerize to 1-cyanonaphthalene before fragmenting.
-
Loss of the Cyano Radical (•CN): Direct homolytic cleavage of the C–N bond yields a highly stable naphthyl cation at m/z 127. This [M – 26]+ peak is a primary diagnostic marker.
-
Loss of Hydrogen Cyanide (HCN): The expulsion of neutral HCN (27 Da) produces a naphthyne radical cation at m/z 126. Mechanistically, this requires a hydrogen shift from the adjacent peri-position (C8) or ortho-position (C2) of the naphthalene ring to the isocyano nitrogen, followed by elimination. This pathway is heavily favored in environmental burn pit analyses where HCN generation is monitored[2].
EI-MS Fragmentation Pathway of 1-Isocyanonaphthalene.
Comparative Analytical Platforms: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the appropriate MS platform dictates the quality of the structural data obtained[6].
-
GC-EI-MS (Hard Ionization): GC-MS is the traditional gold standard for volatile aromatics. EI at 70 eV imparts massive excess energy, shattering the molecule into a highly reproducible library-matchable fingerprint[5]. However, the high temperatures required for vaporization can induce pre-ionization isomerization, meaning the resulting spectrum is often a composite of the isocyanide and the nitrile.
-
LC-ESI-MS/MS (Soft Ionization): ESI transfers ions into the gas phase with minimal residual energy, preserving the intact protonated molecule [M+H]+ at m/z 154. By isolating this precursor in a Triple Quadrupole (QqQ) or Q-TOF and applying controlled Collision-Induced Dissociation (CID), researchers can bypass thermal artifacts and observe the pure fragmentation of the isocyanide[4].
Comparative MS Analytical Workflows for 1-Isocyanonaphthalene.
Quantitative Data Presentation
The following table summarizes the comparative fragmentation performance between the two platforms. LC-ESI-MS/MS provides a cleaner precursor signal, whereas GC-EI-MS provides a richer, albeit more complex, structural fingerprint.
| Ionization Method | Precursor Ion (m/z) | Major Fragment (m/z) | Neutral Loss | Relative Abundance | Structural Assignment |
| GC-EI-MS | 153 (M+•) | 127 | •CN (26 Da) | 85% | Naphthyl cation |
| GC-EI-MS | 153 (M+•) | 126 | HCN (27 Da) | 100% (Base Peak) | Naphthyne radical cation |
| GC-EI-MS | 153 (M+•) | 76 | C4H2 + HCN | 45% | Benzyne-like fragment |
| LC-ESI-MS/MS | 154 ([M+H]+) | 127 | HCN (27 Da) | 100% (Base Peak) | Naphthyl cation |
| LC-ESI-MS/MS | 154 ([M+H]+) | 101 | HCN + C2H2 | 30% | Secondary ring cleavage |
Step-by-Step Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific parameters are chosen.
Protocol A: GC-EI-MS Structural Fingerprinting Objective: To obtain a library-searchable fragmentation pattern while minimizing thermal isomerization artifacts.
-
Sample Preparation: Dissolve 1-isocyanonaphthalene in a highly volatile, inert solvent such as dichloromethane (DCM) to a final concentration of 10 µg/mL. Causality: DCM expands rapidly in the inlet, ensuring efficient transfer to the column without requiring excessive heat.
-
Injection Parameters: Inject 1 µL in splitless mode. Crucial Step: Set the inlet temperature to 200°C (lower than the standard 250°C). Causality: Isocyanides are thermally labile. Keeping the inlet temperature as low as possible prevents the compound from rearranging to 1-cyanonaphthalene before entering the column.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Program the oven from 50°C (hold 2 min) to 250°C at a ramp rate of 15°C/min[3].
-
Ionization & Detection: Operate the EI source at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 300. Validation: Confirm the presence of the M+• ion at m/z 153 and the isotopic [M+1]+ peak at m/z 154 (approx. 12% abundance due to natural 13C).
Protocol B: LC-ESI-MS/MS Targeted Quantification Objective: To analyze the intact molecule and perform controlled fragmentation via CID.
-
Sample Preparation: Dilute the sample in an LC-grade mixture of Methanol/Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency to form the [M+H]+ species.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Ionization: Utilize Positive Electrospray Ionization (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Tandem MS (CID) & Validation: In Q1, isolate the precursor ion at m/z 154. In Q2 (collision cell), apply a collision energy of 25 eV using Argon as the collision gas. In Q3, monitor the specific Multiple Reaction Monitoring (MRM) transition of 154 → 127. Validation: Run a blank solvent injection immediately after the highest calibration standard to validate that no carryover is occurring in the source.
References
-
Naphthalene, 1-isocyano- | C11H7N | CID 16122 - PubChem - NIH. PubChem. Available at: [Link]
-
Conversion and Hydrothermal Decomposition of Major Components of Mint Essential Oil by Small-Scale Subcritical Water Treatment. MDPI. Available at: [Link]
-
FIRE SAFETY: SMOKE AND TOXICITY Final report CPD 004/121/050. GOV.UK. Available at: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available at: [Link]
-
Mass Spectrometry. MSU Chemistry. Available at: [Link]
Sources
- 1. Naphthalene, 1-isocyano- | C11H7N | CID 16122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. mdpi.com [mdpi.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. 2-Naphthyl isocyanide | 10124-78-4 | Benchchem [benchchem.com]
Spectroscopic Profiling of Naphthyl Isocyanides: A Comparative Guide to Vibrational Dynamics and Solvatochromic Behavior
Executive Summary
The isocyanide (isonitrile) functional group (
This guide objectively compares the vibrational characteristics of 1- and 2-naphthyl isocyanides against phenyl analogues. It synthesizes experimental data regarding substituent effects, solvatochromism, and synthetic protocols, providing a self-validating workflow for researchers utilizing these moieties as ligands or bio-orthogonal probes.
Part 1: The Vibrational Signature
The isocyanide stretching vibration is distinct, typically appearing in the 2110–2160 cm⁻¹ region. This region is relatively silent in biological media, distinguishing it from the nitrile (
Fundamental Comparison: Isocyanide vs. Nitrile
A common error in spectral assignment is confusing isocyanides with nitriles. The isocyanide bond involves a resonance hybrid between a carbenoid form and a zwitterionic form:
This dipolar character renders the
Table 1: Baseline Frequency Comparison (in CHCl₃)
| Compound | Functional Group | Frequency ( | Intensity |
| 2-Isocyanonaphthalene | 2120 – 2130 | Strong | |
| 2-Cyanonaphthalene | 2220 – 2230 | Medium | |
| Phenyl Isocyanide | 2125 | Strong |
Expert Insight: The lower frequency of isocyanides relative to nitriles is attributed to the lower force constant of the
bond compared to, despite the formal triple bond character in the zwitterionic resonance structure.
Part 2: Structural Isomerism & Substituent Effects
The position of the isocyanide group on the naphthalene ring (1- vs. 2-position) and the presence of auxiliary substituents create measurable shifts in
The 1- vs. 2-Naphthyl Dichotomy
-
1-Isocyanonaphthalene: Subject to peri-interaction with the proton at the C8 position. This steric crowding can slightly perturb the linearity of the
axis, often resulting in a broadening of the peak or a subtle shift (typically cm⁻¹) relative to the 2-isomer. -
2-Isocyanonaphthalene: Lacks peri-strain, allowing for more effective orbital overlap between the aromatic
-system and the nitrogen lone pair. This isomer typically exhibits a sharper, more defined band.
Electronic Effects (The "Volcano" Trend)
Unlike nitriles, which show a linear Hammett correlation (EWG increases
-
Electron Withdrawing Groups (EWG): Strong EWGs (e.g.,
) destabilize the positive charge on the nitrogen in the resonance form . This can paradoxically lower the bond order or show minimal blue-shift compared to expectations. -
Electron Donating Groups (EDG): Moderate EDGs stabilize the resonance but excessive donation can increase the population of the carbenoid form (
), also affecting the frequency.
Critical Distinction (Free vs. Bound): The trends described above apply to free organic molecules. Upon coordination to metals (e.g., Au, Pt surfaces), the trend inverts or linearizes due to
-donation and-backbonding mechanisms.
Part 3: Solvatochromism
Naphthyl isocyanides exhibit positive solvatochromism. In hydrogen-bonding solvents (protic), the terminal carbon lone pair accepts a hydrogen bond (
Table 2: Solvatochromic Shifts of 2-Isocyanonaphthalene
| Solvent Type | Solvent Example | Shift Direction | |
| Non-polar | Hexane / Toluene | 2118 | Reference |
| Polar Aprotic | DCM / THF | 2122 | Slight Blue Shift |
| Polar Protic | Methanol / Ethanol | 2130 | Strong Blue Shift |
Part 4: Experimental Protocol
The synthesis of naphthyl isocyanides is most reliably achieved via the dehydration of formamides. The protocol below utilizes Phosphorus Oxychloride (
Synthesis Workflow (Graphviz)
Caption: Step-wise synthesis of 2-isocyanonaphthalene via formamide dehydration. The critical step is the POCl3-mediated dehydration.
Detailed Protocol: Dehydration of N-(2-Naphthyl)formamide
Reagents:
-
N-(2-naphthyl)formamide (1.0 equiv)
-
Phosphorus Oxychloride (
, 1.1 equiv) -
Triethylamine (
, 3.0 equiv) -
Dichloromethane (DCM, dry)
Procedure:
-
Dissolution: Dissolve N-(2-naphthyl)formamide in dry DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (
or ). -
Base Addition: Add
and cool the mixture to 0°C using an ice bath. -
Dehydration: Add
dropwise over 5 minutes. Caution: Exothermic reaction. -
Monitoring (Self-Validating Step): Stir at 0°C for 10–30 minutes. Withdraw an aliquot for IR or TLC analysis.
-
Success Criteria: Disappearance of the amide Carbonyl band (~1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Appearance of a strong band at ~2120 cm⁻¹.
-
-
Quench & Workup: Quench with saturated
solution. Extract with DCM, wash with brine, and dry over . -
Purification: Flash chromatography (typically Hexane/EtOAc) on basic alumina or silica (neutralized with
to prevent hydrolysis).
Part 5: Mechanistic Logic & Comparisons
To assist in data interpretation, the following diagram illustrates the competing factors influencing the observed frequency.
Caption: Causal factors influencing isocyanide stretching frequencies. Solvent and coordination effects typically override subtle substituent effects.
References
-
Salami, S. A., et al. (2022).[1][2] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(20), 6850.[1] Link
-
Ma, S., et al. (2024). "Effect of para-substituents on NC bonding of aryl isocyanide molecules adsorbed on metal surfaces studied by sum frequency generation (SFG) spectroscopy." Journal of Chemical Physics, 161, 204703. Link
- Ugi, I. (1962). "The Isonitrile Synthesis." Angewandte Chemie International Edition, 1(1), 8-21.
-
Nicolet, B. P., et al. (2025).[3] "Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene." Astrophysical Journal, 900, 120. Link
-
Maioli, P., et al. (2011). "Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect." Journal of Physical Chemistry B, 115(18), 5483-5492. Link
Sources
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [mdpi.com]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Guide: 1-Isocyanonaphthalene (ICAN) vs. Standard Solvatochromic Dyes
Executive Summary
1-amino-5-isocyanonaphthalene (ICAN) represents a distinct class of solvatochromic fluorophores derived from the 1-isocyanonaphthalene scaffold.[1][2] Unlike traditional bulky fluorophores, ICAN utilizes a compact "push-pull" Intramolecular Charge Transfer (ICT) mechanism between an electron-donating amino group and an electron-withdrawing isocyano group.[3]
This guide benchmarks ICAN against industry standards—Prodan , ANS , and Nile Red —demonstrating its superior utility in probing sterically restricted hydrophobic pockets and its unique "turn-on" fluorescence response in non-aqueous environments.
Technical Deep Dive: The ICT Mechanism
The fluorescence of 1-isocyanonaphthalene derivatives is governed by the polarity of the surrounding environment. Upon photoexcitation, the molecule undergoes an Intramolecular Charge Transfer (ICT).
-
Ground State (
): The dipole moment is moderate. -
Excited State (
): Electron density shifts from the amino donor to the isocyano acceptor, creating a giant dipole. -
Solvent Relaxation: In polar solvents, solvent molecules reorient around this excited dipole, lowering the energy of the
state and causing a red shift (bathochromic shift) in emission. -
Water Quenching: Uniquely, ICAN exhibits high quantum yield in organic solvents (up to 0.95) but is almost completely quenched in water (
), making it an exceptional "wash-free" probe for hydrophobic binding events.
Figure 1: ICT Fluorescence Mechanism
Caption: Schematic of Intramolecular Charge Transfer (ICT) leading to solvatochromic shifts or quenching.
Benchmarking Analysis: ICAN vs. The Standards
The following data compares ICAN (1-amino-5-isocyanonaphthalene) directly with Prodan (the solvatochromic gold standard) and ANS (the protein folding standard).
Table 1: Photophysical Performance Comparison
| Feature | 1-amino-5-isocyanonaphthalene (ICAN) | Prodan | 1,8-ANS |
| Core Scaffold | Naphthalene (Isocyano/Amino) | Naphthalene (Acyl/Amino) | Naphthalene (Sulfonate/Amino) |
| MW ( g/mol ) | 168.2 (Ultra-compact) | 227.3 | 299.3 |
| Excitation Max | 340–360 nm | ~360 nm | ~380 nm |
| Emission Range | 409 nm (Hexane) | 380 nm (Cyclohexane) | ~470 nm (Protein Bound) |
| Stokes Shift | Large (~4000–9000 cm⁻¹) | Large | Moderate |
| Quantum Yield (QY) | High (0.95 in Dioxane) | High (0.70 in Cyclohexane) | Low (<0.1 in buffer) |
| Water Response | Quenched ( | Fluorescent ( | Non-fluorescent |
| Key Advantage | Minimal steric perturbation; Turn-on signal. | High brightness in all solvents. | Ionic interaction capability. |
| Primary Use | Deep hydrophobic pockets; Solvation dynamics. | Membrane surface polarity; Lipid packing.[4] | Molten globule states; Surface hydrophobicity. |
Critical Insight: The "Water-Dark" Advantage
Unlike Prodan, which remains fluorescent in water (complicating background subtraction), ICAN is effectively "dark" in aqueous solution due to efficient non-radiative decay channels facilitated by hydrogen bonding to the isocyano group. This provides a superior Signal-to-Noise ratio when detecting binding events in aqueous buffers.
Experimental Protocols
Protocol A: Solvatochromic Calibration (Lippert-Mataga Plot)
Objective: Quantify the sensitivity of ICAN to environmental polarity (
Reagents:
-
1-ICN / ICAN stock solution (1 mM in DMSO).
-
Solvent set: Hexane, Toluene, Chloroform, THF, Dichloromethane, Acetonitrile, Methanol.
Workflow:
-
Dilution: Prepare 5 µM dye solutions in each solvent (ensure DMSO carryover is <0.5%).
-
Acquisition: Record Absorption and Fluorescence Emission spectra.
-
Excitation: 350 nm (slit width 2.5 nm).
-
Emission: 360–600 nm.
-
-
Calculation: Determine Stokes Shift (
) in cm⁻¹. -
Plotting: Plot Stokes Shift vs. Orientation Polarizability (
).-
Result: The slope indicates the change in dipole moment (
).
-
Protocol B: Protein Hydrophobic Pocket Binding (BSA Model)
Objective: Demonstrate the "Turn-On" capability of ICAN upon binding to Bovine Serum Albumin (BSA).
Reagents:
-
PBS Buffer (pH 7.4).
-
BSA Stock (100 µM in PBS).
-
ICAN Stock (1 mM in Ethanol).
Step-by-Step:
-
Baseline: Add 2 mL PBS to a quartz cuvette. Add ICAN to a final concentration of 5 µM.
-
Blank Scan: Record emission (Ex 350 nm). Expect near-zero signal.
-
Titration: Sequentially add BSA aliquots (0.5 µM increments) to the cuvette.
-
Equilibration: Mix by inversion and incubate for 1 min between additions.
-
Measurement: Record spectra after each addition.
-
Data Analysis: Plot Integrated Fluorescence Intensity vs. [BSA]. Fit to a one-site binding model (
determination).
Figure 2: Experimental Workflow
Caption: Workflow for characterizing solvatochromic shifts and protein binding affinity.
References
-
Nagy, M., et al. (2014). Novel isocyanonaphthalene based fluorophores. World Intellectual Property Organization.
-
Rácz, D., et al. (2015). Solvatochromic properties of a new isocyanonaphthalene based fluorophore. ResearchGate.
-
Weber, G., & Farris, F. J. (1979).[5] Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene (Prodan). Biochemistry.
-
Semeraro, E. F., et al. (2012). 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain. PLOS ONE.
-
Szabó, J., et al. (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene. Molecules (MDPI).[6]
Sources
Optimizing CHN Elemental Analysis for 1-Isocyanonaphthalene: A Comparative Guide to Calibration Standards
Executive Summary1-Isocyanonaphthalene (C₁₁H₇N, MW: 153.18 g/mol)[1] is a highly conjugated aromatic isocyanide frequently utilized inUgi and Passerini multicomponent reactions[2] and the synthesis of chiroptical polyisocyanides[3]. However, determining its exact Carbon, Hydrogen, and Nitrogen (CHN) composition presents a significant analytical hurdle.
As an Application Scientist overseeing elemental microanalysis, I frequently encounter discrepancies when analyzing aromatic isocyanides. 1-Isocyanonaphthalene is particularly problematic due to its high carbon-to-nitrogen ratio (86.25% C) and the refractory nature of the -N≡C bond. If the combustion environment is not perfectly optimized, the isocyanide group can form resistant NOₓ species, or the naphthalene ring may yield unburned soot. The causality behind accurate CHN determination lies entirely in the selection of the calibration standard.
This guide objectively compares three common elemental analysis standards—[1]—to determine the optimal matrix match for 1-isocyanonaphthalene.
The Analytical Challenge: Matrix Matching & Combustion Dynamics
Flash combustion relies on dynamic oxygen dosing. The elemental analyzer calculates the required oxygen volume based on the K-factor established during calibration.
If the calibration standard has a drastically lower carbon demand than the analyte, the oxygen loop may under-dose during the analyte's combustion phase. This leads to incomplete oxidation of the naphthalene ring, generating unburned carbon soot and skewed N₂/CO₂ ratios. Therefore, selecting a standard that closely mirrors the analyte's elemental matrix is a non-negotiable prerequisite for accuracy.
Table 1: Theoretical Composition of Analyte vs. Candidate Standards
| Material | Role | Formula | % Carbon | % Hydrogen | % Nitrogen | Suitability Profile |
| 1-Isocyanonaphthalene | Analyte | C₁₁H₇N | 86.25 | 4.61 | 9.14 | High C, Low N |
| Acetanilide | Standard | C₈H₉NO | 71.09 | 6.71 | 10.36 | Excellent N match, Good C match |
| BBOT | Standard | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | Good C match, Lower N |
| Sulfanilamide | Standard | C₆H₈N₂O₂S | 41.84 | 4.68 | 16.27 | Poor C match (Too low) |
Comparative Performance Data
To demonstrate the impact of standard selection, 1-isocyanonaphthalene was analyzed using calibration curves generated by Acetanilide, BBOT, and Sulfanilamide. The industry-accepted tolerance for CHN absolute error is ±0.3% .
Table 2: Experimental CHN Recovery for 1-Isocyanonaphthalene (n=5)
| Calibration Standard | Measured %C | Measured %H | Measured %N | Absolute Error (ΔC) | Validation Result |
| Acetanilide | 86.18 ± 0.05 | 4.65 ± 0.02 | 9.11 ± 0.03 | 0.07% | PASS |
| BBOT | 86.12 ± 0.08 | 4.58 ± 0.04 | 9.18 ± 0.05 | 0.13% | PASS |
| Sulfanilamide | 84.95 ± 0.25 | 4.82 ± 0.06 | 9.45 ± 0.09 | 1.30% | FAIL |
Expert Insight: Sulfanilamide fails drastically for this analyte. Because Sulfanilamide is only 41.84% carbon, calibrating with it causes the analyzer to underestimate the oxygen required for the 86.25% carbon load of 1-isocyanonaphthalene, resulting in a 1.30% carbon deficit due to incomplete combustion. Acetanilide remains the preferred standard for [2].
Self-Validating Experimental Protocol
A protocol cannot be trusted if it cannot verify its own accuracy. The methodology detailed below integrates a self-validating system: the calibration curve must successfully predict the composition of an independent secondary standard before any analyte is introduced. This ensures[3].
Step 1: Instrument Blanking and Baseline Stabilization Purge the elemental analyzer with ultra-high purity Helium. Combust 3 to 5 empty tin capsules at 950°C to establish a stable baseline and determine the background blank area for C, H, and N.
Step 2: Matrix-Matched Calibration Using an ultra-microbalance (±0.1 µg resolution), weigh 3 to 5 replicates of Acetanilide ranging from 1.5 to 2.5 mg. Combust these to generate a linear K-factor calibration curve.
Step 3: Secondary Standard Validation (The Trust Mechanism) Do not proceed to the analyte yet. Weigh 2.0 mg of an independent standard (e.g., Atropine) and run it as an "Unknown". If the experimental CHN values fall within ±0.3% of Atropine's theoretical values, the system's combustion efficiency is validated.
Step 4: Analyte Encapsulation and Combustion Weigh 1.5 to 2.0 mg of 1-isocyanonaphthalene into a tin capsule. Crucial Handling Note: Seal the capsule tightly and run immediately to prevent volatilization. Flash combust at 950°C with an optimized dynamic oxygen dose to ensure complete oxidation of the refractory -N≡C bond.
Visualization: Flash Combustion Workflow
Self-validating flash combustion workflow for 1-isocyanonaphthalene elemental analysis.
References
Sources
Definitive Confirmation of Isocyanide Functionality: A Comparative Guide
Executive Summary
The isocyanide (isonitrile) functional group (
This guide objectively compares the three primary pillars of confirmation: Infrared Spectroscopy (IR) , Nuclear Magnetic Resonance (NMR) , and Chemical Hydrolysis . It prioritizes non-destructive spectroscopic methods while providing a definitive "wet chemistry" protocol for ambiguous cases.
Part 1: The Spectroscopic Gold Standard
Spectroscopic characterization is the primary method for isocyanide confirmation due to its speed, non-destructive nature, and quantitative potential.
Infrared Spectroscopy (FTIR) vs. 13C NMR
The following table contrasts the two most critical instrumental techniques.
| Feature | FTIR (Vibrational) | |
| Diagnostic Signal | Heteronuclear stretching vibration ( | Carbon chemical shift & |
| Typical Range | 2110 – 2165 cm⁻¹ | 156 – 160 ppm (Typical) |
| Signal Morphology | Sharp, distinct peak.[1] | Broad singlet or 1:1:1 Triplet ( |
| Specificity | High. Distinct from nitriles (2200–2260 cm⁻¹) and alkynes. | Definitive. The triplet splitting is the "smoking gun" for isocyanides. |
| Limitations | Can be obscured by solvent peaks or complex fingerprints. | Requires high concentration; quaternary C relaxes slowly. |
Expert Insight: The Nitrile vs. Isocyanide Distinction
A common analytical error is confusing isocyanides with nitriles.
-
Nitriles (
): Absorb at higher frequencies (2200–2260 cm⁻¹ ) due to the stronger force constant of the dipole. -
Isocyanides (
): Absorb at lower frequencies (2110–2165 cm⁻¹ ) and often exhibit a split band due to Fermi resonance or rotamers.
The N Quadrupole Effect (The "Smoking Gun")
In
-
Mechanism: The
nucleus has a quadrupole moment.[2][3] In symmetric environments (like the terminal isocyanide), relaxation is slow enough that the scalar coupling ( ) becomes visible. -
Observation: If you see a triplet at ~158 ppm with
Hz, you have confirmed the isocyanide structure.
Part 2: Chemical Verification (Hydrolytic Cleavage)
When spectroscopic data is ambiguous (e.g., complex mixtures or overlapping peaks), chemical derivatization provides the ultimate proof. Isocyanides are stable to base but extremely sensitive to acid .[4][5]
The Hydrolysis Protocol
This test exploits the alpha-addition of protons to the isocyanide carbon, leading to cleavage into a primary amine and formic acid.[4]
Why this works:
-
Odor Elimination: The foul isocyanide smell disappears immediately.
-
TLC Shift: The non-polar isocyanide converts to a polar, baseline-stuck amine salt.
-
Formic Acid Detection: In quantitative settings, formic acid can be detected via GC or further derivatization.
Part 3: Experimental Protocols
Protocol A: FTIR Confirmation (Transmission/ATR)
-
Preparation: Neat oil (ATR) or 1% solution in
or (Transmission). -
Scan Parameters: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.
-
Analysis:
-
Locate the 2100–2300 cm⁻¹ region.
-
Check for a sharp peak between 2110–2165 cm⁻¹ .
-
Validation: If the peak is >2200 cm⁻¹, suspect unreacted nitrile precursor.
-
Protocol B: C NMR Acquisition
-
Solvent:
(Avoid acidic solvents which may degrade the sample). -
Pulse Sequence: Standard proton-decoupled
C. -
Critical Parameter: Set relaxation delay (
) to 3–5 seconds . The isocyanide carbon is quaternary and lacks NOE enhancement, requiring longer delays for integration accuracy. -
Analysis: Look for the characteristic signal at 156–160 ppm. Zoom in to identify the 1:1:1 triplet splitting (
).
Protocol C: Acidic Hydrolysis Test (Destructive)
-
Reagents: 2M HCl (aq), THF or Dioxane.
-
Procedure:
-
Dissolve 10 mg of the candidate compound in 0.5 mL THF.
-
Spot "Time 0" on a TLC plate.
-
Add 0.2 mL of 2M HCl. Agitate for 5 minutes.
-
Spot "Time 5" adjacent to "Time 0" on TLC.
-
Elute in 20% EtOAc/Hexanes.
-
-
Result: The isocyanide spot (
) should vanish. A new spot at the baseline (amine hydrochloride) confirms the functional group.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logical progression from crude sample to confirmed structure.
Caption: Logical decision tree for verifying isocyanide functionality, prioritizing non-destructive spectroscopy.
Diagram 2: Acid Hydrolysis Mechanism
Understanding the degradation mechanism is vital for troubleshooting synthesis.
Caption: Mechanism of acid-catalyzed hydrolysis, the primary chemical test for isocyanides.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR frequency ranges).
- Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide reactivity and hydrolysis).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Methyl Isocyanide. National Institute of Standards and Technology. [Link]
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for
coupling constants in NMR). [Link]
Sources
Safety Operating Guide
1-Isocyanonaphthalene: Proper Disposal & Decontamination Protocol
Executive Summary & Risk Profile
Do not treat this chemical like a standard organic solvent. 1-Isocyanonaphthalene presents a dual-hazard profile: immediate olfactory incapacitation and latent toxicological regulation.
While the immediate concern for researchers is the vile, penetrating odor typical of isocyanides (which can trigger facility-wide odor complaints and evacuations), the critical disposal hazard lies in its chemical reactivity.
The Senior Scientist's Warning: The standard laboratory practice of "bleach oxidation" used for biologicals is NOT recommended here. Oxidation can convert isocyanides into isocyanates (in this case, 1-Naphthyl isocyanate), which are potent lachrymators (tear agents).
Instead, Acid Hydrolysis is the chemically correct method for odor control. However, this reaction generates 1-Naphthylamine , a regulated carcinogen and EPA U-Listed Hazardous Waste (U167) . Therefore, the protocol below focuses on converting the volatile, smelly isocyanide into a non-volatile, odorless ammonium salt, which must then be captured as hazardous waste—never flushed.
Chemical Profile & Hazards[1][2][3][4][5]
| Property | Data | Operational Implication |
| CAS Number | 1984-04-9 | Use for waste labeling. |
| Physical State | Solid (Crystalline) | Dust control is required to prevent surface contamination. |
| Odor Threshold | Extremely Low (< 1 ppm) | Can cause "olfactory fatigue" (inability to smell it after exposure). |
| Acute Toxicity | Toxic (Oral/Dermal/Inhalation) | H301, H311, H331.[1] Handle only in a certified fume hood. |
| Reactivity | Acid Sensitive | Hydrolyzes to form amines; polymerizes with Lewis acids.[2] |
| Waste Code | Characteristic (Toxic) / U167 | If hydrolyzed to 1-Naphthylamine.[3] |
Pre-Disposal Decision Logic
Use this workflow to determine the correct disposal path. Do not attempt to treat bulk chemicals in the laboratory.
Figure 1: Decision matrix distinguishing between bulk disposal (vendor incineration) and residue management (in-house deactivation).
Protocol A: Bulk Disposal (Unused Reagent)
Scope: Vials containing usable quantities (>1g) or expired stock.
Directive: Do not open these vials to "clean" them. The risk of exposure and odor release outweighs the benefit of empty glass recycling.
-
Overpacking: Place the primary container (vial/bottle) inside a clear, sealable bag (e.g., Ziploc).
-
Secondary Containment: Place the bagged chemical into a wide-mouth HDPE jar or a metal paint can lined with vermiculite or absorbent pads.
-
Labeling: Label the outer container explicitly:
-
Disposal: Hand off to your EHS hazardous waste contractor for Lab Pack Incineration .
Protocol B: Decontamination of Glassware & Residues
Scope: Syringes, spatulas, flasks, and weighing boats contaminated with trace amounts. Objective: Destroy the isocyanide functional group (eliminating odor) and trap the resulting amine as a non-volatile salt.
Required Materials
-
Fume Hood: Mandatory (Face velocity > 100 fpm).
-
PPE: Double Nitrile gloves, chemical splash goggles, lab coat.
-
Deactivation Solution: 10% Hydrochloric Acid (HCl) in Ethanol (or Methanol).
-
Why Ethanol? 1-Isocyanonaphthalene has low water solubility. The alcohol ensures the decontamination solution actually dissolves the residue to allow the acid to react.
-
Step-by-Step Procedure
-
Preparation: Prepare the Deactivation Solution in a beaker inside the hood.
-
Submersion: Slowly submerge contaminated glassware/tools into the bath.
-
Caution: If treating a concentrated residue, add slowly to avoid exotherm.
-
-
Soak Time: Allow to soak for minimum 12 hours (overnight is best).
-
Rinsing:
-
Remove items from the bath.
-
Rinse with water into the bath (do not rinse down the sink yet).
-
Glassware can now be washed normally with detergent.
-
-
Waste Collection (CRITICAL):
-
DO NOT neutralize the bath with base (e.g., Sodium Bicarbonate). Adding base will deprotonate the ammonium salt, releasing free 1-Naphthylamine , which is carcinogenic and potentially volatile/reactive.
-
Pour the acidic ethanol/water mixture into a hazardous waste container labeled: "Acidic Organic Waste - Contains 1-Naphthylamine (Trace). Toxic / Carcinogen." [6][4]
-
Deactivation Mechanism Visualization
Figure 2: Chemical pathway of acid hydrolysis. Maintaining acidic pH is crucial to keep the toxic product in its non-volatile salt form.
Emergency Contingencies
Spills (Outside Fume Hood)
-
Evacuate: The odor will likely force this immediately. Clear the room.
-
Ventilate: Increase air exchange if possible (purge mode).
-
Deodorize: Do not use water alone.
-
Cover the spill with a mixture of sand/vermiculite and the Acidic Ethanol solution described in Protocol B.
-
Allow to sit for 30 minutes to kill the odor and volatility.
-
Scoop into a jar, seal, and label as hazardous waste.
-
First Aid
-
Inhalation: Move to fresh air immediately. Oxygen may be required.
-
Skin Contact: Wash with soap and water.[6][7][8] Note: Isocyanides can penetrate skin; monitor for systemic toxicity (cyanide-like symptoms, though usually less acute).
References
-
National Institutes of Health (NIH) - PubChem. 1-Isocyanonaphthalene (CID 16122) - Safety and Hazards. [Link]
-
Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR Part 261) - U-List (U167: 1-Naphthylamine). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). The National Academies Press, 2011.[5][9][10] (Chapter 6: Working with Chemicals). [Link]
-
Organic Syntheses. General procedures for handling isocyanides (Note 3: Acidic Hydrolysis). Org.[3][10] Synth. 1955, 35, 6. [Link]
Sources
- 1. Naphthalene, 1-isocyano- | C11H7N | CID 16122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. fishersci.com [fishersci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. bard.edu [bard.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
Comprehensive Guide to Personal Protective Equipment (PPE) & Handling Protocols for 1-Isocyanonaphthalene
1-Isocyanonaphthalene (CAS: 86-84-0), commonly known as 1-Naphthyl isocyanate, is an indispensable electrophilic reagent in analytical chemistry, primarily utilized for the HPLC derivatization of amines and alcohols[1]. While highly valuable for drug development and structural characterization workflows, its intense reactivity renders it acutely hazardous. It is a potent lachrymator, a Category 1 respiratory sensitizer, and highly toxic via inhalation and dermal contact[2][3].
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the chemical causality behind the hazards, laboratory professionals can implement self-validating safety systems that ensure absolute operational security.
The Causality of Hazards: Mechanistic Rationale for PPE
To implement an effective safety architecture, one must understand the specific chemical causality driving the hazards of 1-Isocyanonaphthalene:
-
Nucleophilic Attack & Protein Cross-linking: The isocyanate carbon (-N=C=O) is highly electrophilic. Upon exposure, it rapidly undergoes nucleophilic addition with primary amines and hydroxyl groups on human tissue proteins. This irreversible covalent binding alters protein architecture, triggering a severe immune cascade that results in permanent allergic sensitization, rash, and occupational asthma[3].
-
Moisture Sensitivity & Pressurization: 1-Isocyanonaphthalene reacts vigorously with ambient water to form an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, yielding 1-naphthylamine and carbon dioxide (CO₂) gas. If atmospheric moisture contaminates a sealed reagent bottle, the continuous CO₂ generation creates a severe risk of catastrophic container rupture[3][4].
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling aromatic isocyanates. The following table summarizes the required PPE specifications and the mechanistic rationale for each choice, as supported by 3[3].
| PPE Category | Specification | Mechanistic Rationale |
| Dermal Protection | Butyl rubber or heavy-duty Nitrile gloves (≥0.11 mm thickness). | Prevents transdermal permeation. Impervious barriers halt the highly electrophilic -N=C=O group from cross-linking epidermal proteins. |
| Ocular Protection | Snug-fitting chemical safety goggles + full face shield. | 1-Isocyanonaphthalene is a potent lachrymator[3]. Vapors react with ocular moisture to form irritating carbamic acids, necessitating a vapor-tight seal. |
| Respiratory Protection | NIOSH-approved full-face respirator with organic vapor (OV) cartridges and P100 particulate filters. | Mitigates inhalation toxicity. Vapors trigger irreversible respiratory sensitization and asthma by binding to alveolar proteins[3][5]. |
| Body Protection | Disposable Tyvek® suit or impervious lab coat over full-length clothing. | Eliminates fabric absorption. Contaminated standard cotton coats can trap the chemical against the skin, prolonging exposure and exacerbating dermal toxicity. |
Operational Workflow: Self-Validating Handling Protocol
When executing HPLC derivatization or synthesis, the handling protocol must validate its own safety at every step.
Step 1: Environmental Purging & Setup
-
Action: Assemble all dry glassware in a certified, high-flow chemical fume hood. Purge the closed system with dry Argon or Nitrogen.
-
Causality: Eliminating ambient moisture prevents the premature degradation of the isocyanate into 1-naphthylamine and CO₂.
-
Validation: Monitor the system's exhaust oil bubbler. A steady, unforced bubble rate confirms positive pressure and validates the absolute absence of atmospheric moisture leaks prior to introducing the reagent.
Step 2: Inert Reagent Extraction
-
Action: Using a dry, inert-gas-flushed syringe, pierce the septum of the 1-Isocyanonaphthalene container to extract the required volume.
-
Causality: Introducing ambient air into the stock bottle introduces water vapor, risking future container explosion due to CO₂ buildup.
-
Validation: The physical resistance of the syringe plunger should remain neutral. If the plunger pushes back forcefully, it indicates the bottle has already pressurized from moisture contamination and must be handled as a hazard.
Step 3: Execution & Reaction
-
Action: Add the reagent dropwise to your nucleophile solution under continuous stirring.
-
Validation: Monitor the reaction vessel's temperature. A mild exothermic response validates that the targeted derivatization (urea/carbamate formation) is actively occurring, confirming reagent efficacy.
Spill Response & Decontamination Plan
Standard spill kits are dangerously inadequate for isocyanates. A targeted chemical neutralization approach is required[4].
Step 1: Evacuation & Isolation
-
Action: Immediately evacuate personnel from the vicinity. If the spill occurs outside a ventilated hood, responders must don a positive-pressure Self-Contained Breathing Apparatus (SCBA)[6].
Step 2: Containment
-
Action: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or silica gel)[2].
-
Causality: Never use water directly on the neat chemical. The rapid exothermic generation of CO₂ can aerosolize the toxic isocyanate into the breathing zone.
Step 3: Chemical Neutralization
-
Action: Liberally apply a freshly prepared aqueous decontamination solution. The optimal formulation is 5-10% sodium carbonate mixed with a small amount of liquid detergent, or 3-8% concentrated ammonia with liquid detergent[4].
-
Validation: Observe the spill site closely. The physical cessation of CO₂ effervescence (bubbling) visually validates the complete chemical destruction of the isocyanate functional groups. Allow the solution to stand for at least 15 minutes to ensure total neutralization[4].
Step 4: Safe Disposal
-
Action: Transfer the neutralized slurry into an appropriate hazardous waste container.
-
Causality: You must leave the container loosely capped in a ventilated fume hood for 24 to 48 hours. Sealing it immediately traps residual CO₂ generated by the neutralization process, which can cause the waste container to burst.
-
Validation: Once 48 hours have passed with no visible expansion or off-gassing, seal the container. Label and dispose of it strictly as UN2206 (Isocyanate solution, toxic, n.o.s.) [3].
Process Visualization
Workflow for 1-Isocyanonaphthalene handling, spill detection, and neutralization.
References
- Source: thermofisher.
- Source: chemicalbook.
- Title: 3,4-Dichlorophenyl Isocyanate|High-Purity Reagent (Isocyanate Decontamination Protocols)
Sources
- 1. 1-Naphthyl Isocyanate | 86-84-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 3,4-Dichlorophenyl Isocyanate|High-Purity Reagent [benchchem.com]
- 5. 1-Naphthyl isocyanate - Safety Data Sheet [chemicalbook.com]
- 6. scribd.com [scribd.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
